Product packaging for 4-Bromo-N-methylaniline(Cat. No.:CAS No. 6911-87-1)

4-Bromo-N-methylaniline

Cat. No.: B051990
CAS No.: 6911-87-1
M. Wt: 186.05 g/mol
InChI Key: AYVPVDWQZAAZCM-UHFFFAOYSA-N
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Description

4-Bromo-N-methylaniline is a versatile and valuable aromatic amine derivative extensively employed in synthetic organic chemistry and medicinal chemistry research. Its structure incorporates two highly functionalizable sites: an electron-rich, substituted aniline nitrogen and a bromine atom, making it an ideal precursor for cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig amination. This compound serves as a critical building block in the synthesis of more complex molecules, including pharmaceutical intermediates, agrochemicals, and functional organic materials. In drug discovery, it is frequently utilized to construct compound libraries for high-throughput screening, often contributing to the core structure of potential kinase inhibitors, receptor ligands, and other biologically active small molecules. Its mechanism of action in research contexts is not inherent but is conferred upon the final synthesized target molecules, which may interact with specific enzymes or cellular pathways. Researchers also value this compound in materials science for the development of organic semiconductors, dyes, and ligands for metal-organic frameworks (MOFs), leveraging its ability to modify electronic properties and molecular architecture. This product is provided with high purity to ensure consistent and reliable results in your advanced research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrN B051990 4-Bromo-N-methylaniline CAS No. 6911-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVPVDWQZAAZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219170
Record name Benzenamine, 4-bromo-N-methyl-
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6911-87-1
Record name Benzenamine, 4-bromo-N-methyl-
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Record name Benzenamine, 4-bromo-N-methyl-
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Record name 4-Bromo-N-methylaniline
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Bromo-N-methylaniline, a key chemical intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of its key physical properties is provided below.

Physical PropertyValueReference(s)
Molecular Formula C₇H₈BrN[1][2]
Molecular Weight 186.05 g/mol [1]
Appearance White to Brown to Dark purple clear liquid
Melting Point 11 °C
Boiling Point 259-260 °C[3][4][5]
Density 1.48 g/mL (at 20/20) to 1.482 g/mL (at 25 °C)[3][4]
Refractive Index 1.61 to 1.613 (at 20/D)[3][4]
Solubility Soluble in Chloroform, Ethyl Acetate[4][5]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically indicates a high-purity substance.[6]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solid organic compound is finely powdered.[7] A small portion of the powder is then introduced into a glass capillary tube, which is sealed at one end.[6][7] The tube is tapped gently to pack the sample at the bottom.[8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then placed in a heating bath (such as a Thiele tube or a modern melting point apparatus).[6]

  • Heating and Observation: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[6][8]

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6][8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[10][11] A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable heating bath.[11]

  • Heating and Observation: The bath is heated gently.[10] As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[10] The heating is then stopped.

  • Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12] It is also important to record the barometric pressure at the time of the measurement.[9]

Density Determination

Density is the mass of a substance per unit of volume and is a fundamental physical property.[13]

Methodology: Pycnometer Method

  • Initial Measurement: A clean, dry pycnometer (a flask with a specific volume) is weighed accurately.[14]

  • Liquid Measurement: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

  • Reference Measurement: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

  • Calculation: The density of the sample is calculated using the weights of the sample, the reference liquid, and the known density of the reference liquid.[14][15]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[16]

Methodology: Qualitative Solubility Test

  • Sample Preparation: A small, measured amount of the solid (e.g., 10 mg) or liquid (e.g., 2-3 drops) is placed in a test tube.[17][18]

  • Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.[19]

  • Observation: The mixture is shaken vigorously.[19] The substance is classified as "soluble" if it forms a homogeneous solution and "insoluble" if a separate phase remains.[17]

  • Systematic Testing: This process is repeated with a series of solvents of varying polarity and pH, such as water, diethyl ether, 5% NaOH, 5% NaHCO₃, and 5% HCl, to classify the compound.[16][19]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physical characterization of an organic compound.

G Workflow for Physical Characterization of an Organic Compound cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis & Reporting A Obtain Sample of This compound B Visual Inspection (Color, Physical State) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Density Measurement B->E F Solubility Testing B->F G Record & Tabulate Quantitative Data C->G D->G E->G F->G H Compare with Literature Values G->H I Generate Technical Report/Whitepaper H->I

Caption: A logical workflow for the physical characterization of an organic compound.

References

An In-Depth Technical Guide to 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-N-methylaniline, a key chemical intermediate. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and structural information, tailored for professionals in research and development.

Chemical Identity and Structure

This compound is an aniline (B41778) derivative with a bromine substituent at the para position and a methyl group on the nitrogen atom.

CAS Number: 6911-87-1[1][2][3][4]

Molecular Formula: C₇H₈BrN[2][4]

IUPAC Name: this compound[2][4]

SMILES: C1=CC(=C(C=C1)Br)NC[2]

InChI Key: AYVPVDWQZAAZCM-UHFFFAOYSA-N[2][4]

Below is a two-dimensional structural representation of the this compound molecule.

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 186.05 g/mol [4]
Appearance Clear orange to purple to dark purple liquid[2]
Boiling Point 259-260 °C[1]
Density 1.482 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.613[1]
Purity (HPLC) ≥96.0%[2]

Experimental Protocols

Synthesis of this compound

This section details a common laboratory-scale synthesis of this compound from N-methylaniline.

Materials:

  • N-methylaniline

  • Bromine

  • Acetic acid

  • Methylene (B1212753) chloride

  • Saturated aqueous sodium chloride solution

  • Sodium hydroxide

  • Ice

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 120 g of N-methylaniline and 600 ml of acetic acid.

  • Separately, prepare a solution of 179 g of bromine in 120 ml of acetic acid.

  • While maintaining an inert atmosphere, add the bromine solution to the N-methylaniline mixture over a period of 45 minutes. It is crucial to keep the reaction temperature below 40°C during the addition.

  • After the addition is complete, continue to stir the reaction mixture for an additional 75 minutes.

  • Cool the mixture to room temperature and then pour it into a beaker containing a mixture of ice and water.

  • Adjust the pH of the mixture to 10 by the careful addition of sodium hydroxide.

  • Extract the product from the aqueous mixture using methylene chloride.

  • Wash the combined organic phases with a saturated aqueous sodium chloride solution.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent by evaporation under reduced pressure to yield the final product, N-methyl-4-bromo-aniline.[1]

Experimental Workflow:

G start Start: Prepare N-methylaniline in Acetic Acid add_br2 Add Bromine Solution (in Acetic Acid) (<40°C, inert atmosphere) start->add_br2 stir Stir for 75 minutes add_br2->stir quench Quench in Ice/Water stir->quench basify Adjust pH to 10 with NaOH quench->basify extract Extract with Methylene Chloride basify->extract wash Wash with Saturated NaCl Solution extract->wash dry Dry Organic Phase wash->dry evaporate Evaporate Solvent dry->evaporate end End: Obtain this compound evaporate->end

Caption: Synthesis workflow for this compound.

References

Spectral Data Analysis of 4-Bromo-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-N-methylaniline (CAS No. 6911-87-1), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and structured data for easy reference.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data has been aggregated and presented in a structured format to facilitate interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.13Doublet (d)7.92HAr-H (ortho to -NHCH₃)
6.34Doublet (d)8.02HAr-H (meta to -NHCH₃)
3.59Singlet (s)-1HN-H
2.65Singlet (s)-3HN-CH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
148.34Ar-C (C-N)
131.88Ar-C (C-H, ortho to -NHCH₃)
113.98Ar-C (C-H, meta to -NHCH₃)
108.76Ar-C (C-Br)
30.72N-CH₃

Solvent: CDCl₃, Instrument Frequency: 101 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized in the table below, based on typical values for secondary aromatic amines and bromoarenes.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3310N-H StretchSecondary Amine
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (CH₃)
1610 - 1580C=C StretchAromatic Ring
1335 - 1250C-N StretchAromatic Amine
1100 - 1000C-Br StretchAryl Halide
910 - 665N-H WagSecondary Amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data for this compound is presented below.

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
185/187Molecular Ion Peak [M]⁺ (presence of Br isotopes, ~1:1 ratio)
170/172[M - CH₃]⁺
106[M - Br]⁺
91[C₇H₇]⁺ (Tropylium ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The prepared plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Chromatographic Separation: The sample is injected into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ensure separation from any impurities.

  • Mass Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is typically used. The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine is a key diagnostic feature.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_compound Compound Information cluster_spectroscopy Spectroscopic Techniques cluster_data Acquired Data cluster_interpretation Data Interpretation Compound This compound (C7H8BrN) NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data 1H & 13C Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Isotopic Pattern) MS->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-N-methylaniline. It includes a detailed summary of spectral data, a complete experimental protocol for data acquisition, and an interpretation of the spectrum based on the molecular structure and electronic effects of the substituents.

Core Data Presentation

The 1H NMR spectral data for this compound, acquired in deuterochloroform (CDCl3) on a 400 MHz spectrometer, is summarized in the table below. The data includes chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal, the coupling constants (J) in Hertz (Hz), and the integration of the signals, which corresponds to the number of protons each signal represents.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
7.13Doublet (d)7.92HAr-H (ortho to -NHCH3)
6.34Doublet (d)8.02HAr-H (ortho to -Br)
3.59Singlet (s)-1HN-H
2.65Singlet (s)-3HN-CH3

Interpretation of the 1H NMR Spectrum

The 1H NMR spectrum of this compound displays distinct signals that can be unambiguously assigned to the different protons in the molecule. The aromatic region of the spectrum shows two doublets, characteristic of a para-substituted benzene (B151609) ring.

The downfield doublet at 7.13 ppm is assigned to the two aromatic protons ortho to the N-methylamino group. The nitrogen atom is an electron-donating group, which increases the electron density at the ortho and para positions, leading to shielding and an upfield shift compared to unsubstituted benzene (δ ≈ 7.3 ppm). However, the bromine atom, being an electron-withdrawing group, exerts a deshielding effect. The interplay of these electronic effects results in the observed chemical shift.

The upfield doublet at 6.34 ppm corresponds to the two aromatic protons ortho to the bromine atom. The strong electron-donating effect of the N-methylamino group at the para position leads to significant shielding of these protons, causing them to appear at a higher field.

A singlet at 3.59 ppm integrates to one proton and is attributed to the proton attached to the nitrogen atom (N-H). The chemical shift of this proton can be variable and is dependent on factors such as solvent, concentration, and temperature.

The singlet at 2.65 ppm, with an integration of three protons, is assigned to the methyl group attached to the nitrogen atom (N-CH3). The electronegativity of the nitrogen atom causes a downfield shift of this signal compared to a typical alkyl proton.

Experimental Protocols

Sample Preparation:

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterochloroform (CDCl3). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

The 1H NMR spectrum was recorded on a 400 MHz NMR spectrometer. The following acquisition parameters were used:

  • Solvent: CDCl3

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Acquisition Time: 4.0 s

Data Processing:

The acquired Free Induction Decay (FID) was processed using appropriate software. A Fourier transform was applied to the FID, followed by phase and baseline correction to obtain the final spectrum.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the relationships between the protons and their corresponding signals in the 1H NMR spectrum.

molecular_structure cluster_molecule This compound C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 NH H N->NH CH3_C C N->CH3_C CH3_H1 H CH3_H2 H CH3_H3 H CH3_C->CH3_H1 CH3_C->CH3_H2 CH3_C->CH3_H3 nmr_correlation cluster_protons Protons cluster_signals 1H NMR Signals H_ortho_N Ar-H (ortho to -NHCH3) Signal1 δ 7.13 (d, 2H) H_ortho_N->Signal1 correlates to H_ortho_Br Ar-H (ortho to -Br) Signal2 δ 6.34 (d, 2H) H_ortho_Br->Signal2 correlates to NH N-H Signal3 δ 3.59 (s, 1H) NH->Signal3 correlates to CH3 N-CH3 Signal4 δ 2.65 (s, 3H) CH3->Signal4 correlates to

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-N-methylaniline. This document outlines experimental data, predicted spectral values, a detailed experimental protocol, and a visual representation of the electronic effects influencing the chemical shifts, serving as a vital resource for the structural elucidation and analysis of this compound and its derivatives in research and drug development.

Introduction

This compound is a substituted aromatic amine of significant interest in organic synthesis and medicinal chemistry. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the structural verification of its reaction products. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the electronic effects of substituents on the aromatic ring. In this compound, the interplay between the electron-donating N-methylamino group (-NHCH₃) and the electron-withdrawing yet ortho-, para-directing bromo group (-Br) results in a distinct pattern of chemical shifts for the aromatic carbons.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the experimental and predicted ¹³C NMR chemical shifts for this compound. The experimental data was obtained in deuterated chloroform (B151607) (CDCl₃) at 101 MHz. The predicted data was generated using a computational NMR prediction tool to aid in the assignment of the spectral peaks.

Carbon AtomExperimental Chemical Shift (δ, ppm)[1]Predicted Chemical Shift (δ, ppm)Assignment Rationale
C1 (-NHCH₃)148.34147.9The C1 carbon, directly attached to the nitrogen of the electron-donating amino group, is significantly deshielded. This is a characteristic chemical shift for the ipso-carbon of anilines.
C2 / C6113.98113.8These carbons are ortho to the strongly electron-donating -NHCH₃ group and are consequently shielded, resulting in a significant upfield shift.
C3 / C5131.88132.3These carbons are meta to the -NHCH₃ group and ortho to the -Br group. The deshielding effect of the bromine atom at the ortho position leads to a downfield shift.
C4 (-Br)108.76111.9The C4 carbon is para to the electron-donating -NHCH₃ group, leading to increased electron density and a shielded, upfield chemical shift. The carbon directly attached to bromine also experiences the "heavy atom effect," which can contribute to its shielding.
N-CH₃30.7230.2This peak corresponds to the methyl carbon attached to the nitrogen atom, appearing in the typical aliphatic region.

Experimental Protocols

The following is a generalized experimental protocol for acquiring the ¹³C NMR spectrum of this compound, based on standard laboratory practices for similar compounds.

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • A multinuclear NMR spectrometer with a proton frequency of 400 MHz (or higher) is used, corresponding to a ¹³C frequency of 101 MHz.

  • The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

  • A standard ¹³C NMR pulse sequence with proton decoupling is employed.

  • Key acquisition parameters include:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 or more, to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0-220 ppm

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.

Visualization of Substituent Effects

The following diagram illustrates the logical relationship between the substituent effects of the N-methylamino and bromo groups on the electron density and, consequently, the ¹³C NMR chemical shifts of the aromatic carbons in this compound.

Substituent_Effects cluster_molecule This compound cluster_effects Electronic Effects cluster_shifts ¹³C NMR Chemical Shift Outcome C1 C1 C2 C2/C6 C1_shift C1: Deshielded (Downfield) C1->C1_shift C3 C3/C5 C2_shift C2/C6: Shielded (Upfield) C2->C2_shift C4 C4 C3_shift C3/C5: Deshielded (Downfield) C3->C3_shift C4_shift C4: Shielded (Upfield) C4->C4_shift NHCH3 -NHCH₃ NHCH3->C1 attached to EDG Electron-Donating Group (+R, +I) NHCH3->EDG Br -Br Br->C4 attached to EWG Electron-Withdrawing Group (-I, +R) Br->EWG EDG->C1 Deshields (ipso) EDG->C2 Shields (ortho) EDG->C4 Shields (para) EWG->C3 Deshields (ortho)

Caption: Substituent effects on ¹³C NMR chemical shifts in this compound.

Conclusion

This technical guide has provided a detailed overview of the ¹³C NMR chemical shifts of this compound. The combination of experimental data, computational predictions, and a clear rationale for peak assignments offers a robust framework for the spectral analysis of this compound. The provided experimental protocol and the visual representation of substituent effects further enhance the utility of this guide for researchers and professionals in the fields of chemistry and drug development, facilitating accurate structural characterization and a deeper understanding of the electronic interactions within substituted anilines.

References

Mass Spectrum Fragmentation of 4-Bromo-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrum fragmentation pattern of 4-Bromo-N-methylaniline. The information presented herein is intended to support researchers and scientists in compound identification, structural elucidation, and method development in the fields of analytical chemistry, forensics, and pharmaceutical sciences.

Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments are observed, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the 79Br and 81Br isotopes). The quantitative data for the major fragments are summarized in Table 1.

Table 1: Mass Spectral Data for this compound

m/zProposed Fragment IonRelative Intensity (%)
187[M+2]•+ (C₇H₈⁸¹BrN•+)95.5
185[M]•+ (C₇H₈⁷⁹BrN•+)100.0
172[M-CH₃+2]•+ (C₆H₅⁸¹BrN•+)75.0
170[M-CH₃]•+ (C₆H₅⁷⁹BrN•+)78.1
106[M-Br]⁺ (C₇H₈N⁺)20.5
91[C₆H₅N]⁺ or [C₇H₇]⁺18.2
77[C₆H₅]⁺15.9

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization follows logical pathways characteristic of N-alkylanilines and halogenated aromatic compounds. The initial event is the removal of an electron to form the molecular ion (m/z 185 and 187). Subsequent fragmentation events are outlined below.

A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, resulting in the formation of a stable secondary amine radical cation (m/z 170 and 172). Another significant fragmentation is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br) and the formation of the N-methylanilinium cation (m/z 106). Further fragmentation of these primary ions can lead to the formation of smaller, common aromatic fragments such as the phenyl cation (m/z 77) and other ions like m/z 91, which could be attributed to either a tropylium (B1234903) ion or a rearranged azepinium-like structure.

Fragmentation_Pathway M This compound (C₇H₈BrN) m/z 185/187 F1 [M-CH₃]⁺ (C₆H₅BrN) m/z 170/172 M->F1 - •CH₃ F2 [M-Br]⁺ (C₇H₈N)⁺ m/z 106 M->F2 - •Br F3 [C₆H₅]⁺ m/z 77 F2->F3 - HCN, -H₂

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of this compound using GC-MS. This protocol is based on common methodologies for the analysis of aromatic amines.[1][2]

3.1 Instrumentation

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

3.2 GC Parameters

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp 1: 15 °C/min to 200 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

3.3 MS Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[3][4][5]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-450

  • Data Acquisition Mode: Full Scan

3.4 Sample Preparation A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or dichloromethane. Working standards are prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL). Samples are then introduced into the GC-MS system.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) in Methanol Working Working Standards (Serial Dilution) Stock->Working Injection 1 µL Injection (Splitless Mode) Working->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis

Figure 2: General experimental workflow for GC-MS analysis.

References

Synthesis and Characterization of 4-Bromo-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-N-methylaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document outlines a detailed experimental protocol for its preparation via N-methylation of 4-bromoaniline (B143363) and presents its key physical and spectroscopic properties in a structured format for easy reference.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-methylation of 4-bromoaniline. A common and effective method involves the use of methanol (B129727) as the methylating agent in the presence of an iridium catalyst.

Experimental Protocol: N-methylation of 4-bromoaniline

This procedure outlines the synthesis of this compound from 4-bromoaniline using a 2-arylbenzo[d]oxazole NHC-Ir(III) complex as a catalyst.[1]

Materials:

  • 4-bromoaniline

  • Methanol (CH₃OH)

  • 2-Arylbenzo[d]oxazole NHC-Ir(III) catalyst

  • Ethyl acetate (B1210297) (EtOAc)

  • Petroleum ether (PE)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon gas

Equipment:

  • Pressure tube with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • To a pressure tube, add 4-bromoaniline (1.0 mmol), the 2-arylbenzo[d]oxazole NHC-Ir(III) catalyst (typically 1-2 mol%), and methanol (5 mL).

  • Seal the pressure tube and purge with argon for 15 minutes to ensure an inert atmosphere.

  • Place the reaction mixture in a preheated oil bath at 150°C and stir for 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica (B1680970) gel. A typical eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 50:1 v/v).[1]

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a colorless oil.[1] A yield of 96% has been reported for this method.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₇H₈BrN[2][3]
Molecular Weight 186.05 g/mol [2]
Appearance Colorless to yellow or purple liquid/solid[3][4]
Boiling Point 259-260 °C[5]
Density 1.482 g/mL[5]
Refractive Index (n20/D) 1.613[5][6]
Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.13d7.92H, Ar-H
6.34d8.02H, Ar-H
3.59s-1H, N-H
2.65s-3H, N-CH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

2.2.2. ¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignment
148.34Ar-C (C-N)
131.88Ar-C
113.98Ar-C
108.76Ar-C (C-Br)
30.72N-CH₃

Solvent: CDCl₃, Frequency: 101 MHz[1]

2.2.3. Mass Spectrometry

m/z ValueInterpretation
184.98[M]⁺ (Calculated for C₇H₈⁷⁹BrN: 185.02)

Technique: GC-MS[1]

2.2.4. Infrared (IR) Spectroscopy

While a detailed peak table from a single source is not available, the IR spectrum of this compound would be expected to show characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C-H aliphatic stretching (around 2800-3000 cm⁻¹), C=C aromatic stretching (around 1500-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹). The C-Br stretch would appear in the fingerprint region at lower wavenumbers.

Visualizing the Workflow

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start_Materials 4-Bromoaniline Methanol Catalyst Reaction N-methylation (150°C, 12-24h) Start_Materials->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical Properties cluster_confirmation Confirmation Synthesized_Product Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Physical_Props Boiling Point Density Refractive Index Synthesized_Product->Physical_Props Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation Physical_Props->Confirmation

References

4-Bromo-N-methylaniline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-N-methylaniline is a key aromatic amine derivative that serves as a versatile and crucial building block in the landscape of organic synthesis. Its unique structural features, comprising a reactive bromine atom and a secondary amine on a phenyl ring, offer dual points for molecular elaboration. This strategic combination allows for its participation in a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its role in the construction of bioactive compounds.

Chemical and Physical Properties

This compound, with the CAS number 6911-87-1, is a compound whose physical and chemical properties are well-documented. A summary of its key quantitative data is presented in Table 1. This information is essential for its appropriate handling, storage, and application in synthetic protocols.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₇H₈BrN[1]
Molecular Weight 186.05 g/mol [1]
Appearance Clear orange to purple to dark purple liquid
Boiling Point 259-260 °C (lit.)
Density 1.482 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.613 (lit.)
Flash Point >230 °F
Solubility Chloroform, Ethyl Acetate (B1210297)
¹³C NMR Spectral data available[1]
GC-MS Spectral data available[2]
FTIR Spectral data available[2]

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the aryl bromide and the N-methylamino group. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The N-methylamino group, on the other hand, can be engaged in various reactions such as acylation, alkylation, and diazotization.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. This compound can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate N-methyl-biphenylamines and their analogues. These structures are prevalent in many biologically active molecules. The general reaction scheme is depicted below.

Suzuki_Coupling cluster_products Products R1 This compound catalyst Pd Catalyst Base R1->catalyst plus1 + R2 R-B(OH)₂ R2->catalyst P1 N-methyl-(R)-4-aminobiphenyl catalyst->P1

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3] this compound can act as the amine component in coupling reactions with other aryl halides or triflates. Conversely, the bromine atom of this compound can be coupled with a wide range of primary or secondary amines to afford substituted N,N'-diaryl-N-methylamines.[3][4]

Buchwald_Hartwig_Amination cluster_products Products R1 This compound catalyst Pd Catalyst Base R1->catalyst plus1 + R2 R₂NH R2->catalyst P1 4-(R₂N)-N-methylaniline catalyst->P1

Figure 2: General scheme of the Buchwald-Hartwig amination.

Applications in the Synthesis of Bioactive Molecules

This compound and its close analogues are pivotal intermediates in the synthesis of a variety of pharmaceuticals and biologically active compounds.

For instance, the structurally related 4-bromo-N,N-dimethylaniline is a key intermediate in the synthesis of Mifepristone, a medication used in reproductive health.[5] The reactivity it imparts is crucial for constructing the complex molecular framework of the drug.

Furthermore, derivatives of bromoanilines are utilized in the development of novel therapeutic agents. For example, pyrazine (B50134) carboxamides synthesized from 4-bromo-3-methylaniline (B1294692) have been investigated for their antibacterial activities against extensively drug-resistant Salmonella Typhi.[6] This highlights the importance of bromoaniline scaffolds in addressing urgent medical needs.

Experimental Protocols

The following are representative experimental protocols for key reactions involving bromoaniline derivatives, which can be adapted for this compound.

Table 2: Experimental Protocol for a Representative Suzuki-Miyaura Coupling Reaction

StepProcedure
1. Reactant Preparation In a dry Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
2. Catalyst Addition Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
3. Solvent and Degassing Add a solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 10:1 ratio, 10 mL total volume). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
4. Reaction Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS.[6]
5. Work-up After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
6. Purification Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Table 3: Experimental Protocol for a Representative Buchwald-Hartwig Amination

StepProcedure
1. Reactant Preparation To a dry Schlenk flask, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).
2. Catalyst and Ligand Addition Add a palladium source, such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine (B1218219) ligand, for example, BINAP (3 mol%).
3. Solvent and Degassing Add an anhydrous, deoxygenated solvent such as toluene. Purge the flask with an inert gas (argon or nitrogen).
4. Reaction Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or GC-MS.
5. Work-up Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine.
6. Purification The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the desired product.

Workflow for Synthesis and Analysis

The general workflow for a synthetic project utilizing this compound as a building block is outlined below.

Synthesis_Workflow start Project Planning & Substrate Selection reaction_setup Reaction Setup & Execution start->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction_setup->monitoring workup Work-up & Crude Product Isolation monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bioassay Biological Activity Screening (Optional) characterization->bioassay final_product Final Product characterization->final_product bioassay->final_product

Figure 3: General workflow for a synthesis project.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in powerful bond-forming reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination makes it an indispensable tool for medicinal chemists and materials scientists. The strategic application of this intermediate enables the efficient construction of complex molecular architectures, paving the way for the discovery and development of new drugs and advanced materials. A thorough understanding of its properties, reactivity, and the associated experimental protocols is paramount for its successful implementation in research and development.

References

The Uncharted Territory of 4-Bromo-N-methylaniline's Mutagenic Profile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the current toxicological understanding of 4-Bromo-N-methylaniline, with a specific focus on its mutagenic properties. Directed at an audience of researchers, scientists, and drug development professionals, this document synthesizes the available data, highlights significant data gaps, and outlines the standard methodologies required to elucidate the genotoxic potential of this compound.

Executive Summary

A thorough review of publicly available scientific literature and safety data sheets reveals a critical lack of empirical data regarding the mutagenic, genotoxic, and carcinogenic properties of this compound. Standard toxicological assessments for these endpoints have not been published. While data exists for a structurally related but distinct compound, N-nitroso-N-methyl-4-bromoaniline, these findings cannot be directly extrapolated. This guide summarizes the limited available toxicological information and presents generalized experimental workflows for the future assessment of this compound's mutagenic potential.

Current Toxicological Data for this compound

Safety Data Sheets (SDS) from various suppliers are the primary source of toxicological information for this compound. A consistent finding across these documents is the absence of data for key long-term toxicity endpoints. The table below summarizes the available information.

Toxicological EndpointFindingCitations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory or Skin Sensitization No data available.[1]
Germ Cell Mutagenicity No data available. [1][2]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[1][2]
Reproductive Toxicity No data available.[1]
Specific Target Organ Toxicity (Single Exposure) No data available.[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available.[1]

The Case of a Related Compound: N-nitroso-N-methyl-4-bromoaniline

It is crucial to distinguish this compound from its N-nitroso derivative, N-nitroso-N-methyl-4-bromoaniline. Research has shown that N-nitroso-N-methyl-4-bromoaniline is a strong mutagen in Salmonella typhimurium.[3][4] However, the same study noted that this nitroso compound did not induce sister chromatid exchanges in Chinese Hamster Ovary (CHO) cells.[3][4]

The presence of the N-nitroso group is a well-known structural alert for mutagenicity, often conferring potent DNA-alkylating properties to a molecule. The mutagenicity of the nitroso derivative is therefore not predictive of the mutagenic potential of the parent aniline, this compound.

Standard Experimental Protocols for Mutagenicity Assessment

To address the existing data gap, the following standard assays would be necessary to characterize the mutagenic potential of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens.[5]

  • Principle: This assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The bacteria are exposed to the test compound and plated on a histidine-limited medium. Only bacteria that undergo a reverse mutation to regain histidine synthesis will grow and form colonies.

  • Methodology:

    • Strains: A panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations (frameshift vs. base-pair substitutions).

    • Metabolic Activation: The assay is conducted both in the absence and presence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of Aroclor- or phenobarbital-induced rats.[6] This is critical for identifying pro-mutagens that require metabolic conversion to become active.

    • Procedure: The tester strains, the test compound at various concentrations, and either S9 mix or a buffer control are combined. This mixture can be incorporated directly into the agar (B569324) (plate incorporation method) or pre-incubated before plating (pre-incubation method).[6]

    • Incubation: Plates are incubated for 48-72 hours at 37°C.

    • Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies over the background level.

In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage in mammalian cells.

  • Principle: Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

  • Methodology:

    • Cell Lines: Commonly used cell lines include CHO, V79, or human peripheral blood lymphocytes.

    • Exposure: Cells are exposed to the test compound at multiple concentrations, with and without S9 metabolic activation.

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one round of mitosis.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

    • Analysis: The frequency of micronucleated cells is determined by microscopic analysis.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for mutagenicity testing and a potential metabolic pathway for aromatic amines.

G cluster_0 In Vitro Mutagenicity Assessment Workflow A Test Compound (this compound) B Bacterial Reverse Mutation Assay (Ames Test) A->B C In Vitro Mammalian Cell Micronucleus Test A->C D Negative Result B->D - S9 E Positive Result B->E +/- S9 C->D - S9 C->E +/- S9 G Weight of Evidence Mutagenicity Conclusion D->G F Follow-up In Vivo Testing E->F F->G

Caption: Generalized workflow for assessing the mutagenic potential of a chemical compound.

G cluster_1 Potential Metabolic Activation of Aromatic Amines Parent Aromatic Amine (e.g., this compound) N_Hydroxylation N-Hydroxylation (Cytochrome P450) Parent->N_Hydroxylation Hydroxylamine N-Hydroxylamine Metabolite N_Hydroxylation->Hydroxylamine Esterification Esterification (e.g., Acetylation, Sulfation) Hydroxylamine->Esterification Reactive_Ester Reactive Ester Esterification->Reactive_Ester Nitrenium_Ion Nitrenium Ion (Electrophilic Intermediate) Reactive_Ester->Nitrenium_Ion DNA_Adduct DNA Adduct Formation Nitrenium_Ion->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation

Caption: A common pathway for the metabolic activation of aromatic amines leading to mutagenicity.

Conclusion and Future Directions

The mutagenic profile of this compound remains undefined due to a lack of experimental data. For researchers and developers in the pharmaceutical and chemical industries, this represents a significant data gap that precludes a comprehensive risk assessment. It is imperative that standardized genotoxicity assays, including the Ames test and in vitro mammalian cell micronucleus test, are conducted to characterize the potential hazards associated with this compound. The findings will be critical for informing safe handling procedures, regulatory submissions, and future research and development involving this compound.

References

Safety and handling precautions for 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 4-Bromo-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound. It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document outlines the known hazards, recommended handling procedures, personal protective equipment, emergency protocols, and toxicological information. Detailed methodologies for key toxicological assessments, in line with OECD guidelines, are also presented to provide a thorough understanding of the basis for these safety recommendations.

Introduction

This compound is an aniline (B41778) derivative used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] As with many aromatic amines, this compound presents potential health hazards that necessitate careful handling and a thorough understanding of its safety profile. This guide aims to consolidate the available safety information and provide clear, actionable guidance for its use in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[3]
Skin Corrosion/Irritation2H315: Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[2]

Signal Word: Warning[2]

Hazard Pictogram: [2]

  • GHS07: Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₈BrN[2]
Molecular Weight 186.05 g/mol [2]
CAS Number 6911-87-1
Appearance Colorless liquid
Boiling Point 259-260 °C[1]
Density 1.482 g/mL at 25 °C[1]
Refractive Index n20/D 1.613[1]
Flash Point >230 °F (>110 °C)
Solubility Soluble in Chloroform, Ethyl Acetate.

Safe Handling and Storage

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be required for larger quantities or in situations with a high risk of splashing.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Hygiene Measures
  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Remove contaminated clothing and wash it before reuse.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[5]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Toxicological Information

Acute Toxicity

For a structurally related compound, 4-Bromo-N,N-dimethylaniline (CAS 586-77-6) , the following acute toxicity data has been reported:

  • LD50 Dermal: 1,100 mg/kg

  • LC50 Inhalation: 1.5 mg/l (4 h, dust/mist) (Acute toxicity estimate)

It is important to note that this data is for a related, but different, compound and should be used for general guidance only.

Skin and Eye Irritation

This compound is classified as a skin irritant and a serious eye irritant.[3]

Other Toxicological Information
  • Germ Cell Mutagenicity: Data not available. However, some aniline compounds are known to have mutagenic properties.[1]

  • Carcinogenicity: Data not available.

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): Data not available.

Experimental Protocols for Toxicological Assessment

The following sections describe the general methodologies for key toxicological experiments based on internationally recognized OECD guidelines. These protocols provide a framework for how the hazardous properties of a chemical like this compound would be determined.

Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.

  • Principle: The test involves the sequential administration of the substance at fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals (usually rats). The outcome is the observation of clear signs of toxicity at one of the dose levels, rather than death as the primary endpoint.

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.[6]

  • Procedure:

    • A single animal is dosed at a starting dose level selected based on available information.

    • The animal is observed for signs of toxicity for up to 14 days.[7]

    • If the animal survives without clear signs of toxicity, the next dose level is administered to another animal.

    • If the animal shows signs of toxicity, further animals are dosed at the same or lower dose levels to confirm the response.

    • If the animal dies, the next animal is dosed at a lower level.

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity based on the GHS categories.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit). The degree of irritation is observed and scored at specified intervals.

  • Animal Selection: Healthy young adult albino rabbits with intact skin are used.

  • Procedure:

    • The fur is removed from a small area on the back of the rabbit.

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch.

    • The patch is left in place for 4 hours.

    • After 4 hours, the patch is removed, and the skin is gently cleansed.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale. The reversibility of the effects is observed for up to 14 days.[8]

  • Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification of the substance.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control.[9]

  • Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.[10]

  • Procedure:

    • The test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[11]

    • The eyelids are gently held together for about one second.

    • The eye is not washed out for at least 24 hours after instillation.[12]

  • Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The reversibility of any lesions is observed for up to 21 days.[11]

  • Data Analysis: The scores for the observed effects are used to classify the substance's potential for eye irritation or serious eye damage.

Visualizations

Logical Workflow for Safe Handling

SafeHandlingWorkflow A Hazard Identification (Review SDS and Literature) B Risk Assessment (Evaluate potential for exposure) A->B C Implement Control Measures B->C D Engineering Controls (Fume Hood, Ventilation) C->D E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->E F Safe Work Practices (Hygiene, No Food/Drink) C->F G Handling and Storage (Proper labeling and storage) D->G E->G F->G H Emergency Preparedness (Know spill and first-aid procedures) G->H I Waste Disposal (Follow institutional guidelines) H->I

Caption: A logical workflow for the safe handling of this compound.

Generalized Experimental Workflow for Acute Toxicity Testing

ToxicityTestingWorkflow start Start: Test Substance Information Review select_test Select Appropriate OECD Guideline (e.g., 420, 404, 405) start->select_test animal_prep Animal Selection and Acclimatization select_test->animal_prep dose_admin Dose Administration (Single or sequential dosing) animal_prep->dose_admin observation Observation Period (Clinical signs, body weight) dose_admin->observation data_collection Data Collection and Scoring (e.g., irritation scores) observation->data_collection analysis Data Analysis and Interpretation data_collection->analysis classification Hazard Classification (GHS) analysis->classification end End: Final Report classification->end

Caption: A generalized experimental workflow for acute toxicity testing.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable chemical intermediate that must be handled with care due to its potential health hazards. Adherence to the safety precautions and handling procedures outlined in this guide is essential to minimize risk to researchers and the environment. A thorough understanding of its toxicological properties, or lack thereof, reinforces the need for a cautious and well-informed approach to its use in any laboratory setting.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Cross-Coupling for the Synthesis of N-Methyl-4-aryl anilines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development, where the biaryl motif is a common structural feature in pharmacologically active molecules.[3] These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-N-methylaniline with various arylboronic acids to synthesize N-methyl-4-(aryl)aniline derivatives. The protocol is designed for researchers and professionals in organic synthesis and drug discovery, offering a robust methodology, comparative data, and clear visual guides to ensure successful implementation.

Reaction Scheme

The general transformation involves the coupling of this compound with a generic arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add_prod Ar-Pd(II)L₂(Br) (Oxidative Adduct) pd0->ox_add_prod Oxidative Addition trans_prod Ar-Pd(II)L₂(Ar') (Transmetalation Complex) ox_add_prod->trans_prod Transmetalation trans_prod->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_prod->product reagent1 This compound (Ar-Br) reagent1->ox_add_prod reagent2 Ar'-B(OH)₂ + Base [Ar'-B(OH)₃]⁻ reagent2->trans_prod Workflow arrow A Combine Reactants & Base in Schlenk Flask A_arrow A->A_arrow B Add Palladium Catalyst A_arrow->B B_arrow B->B_arrow C Purge with Inert Gas (3x) B_arrow->C C_arrow C->C_arrow D Add Degassed Solvents (e.g., Dioxane/H₂O) C_arrow->D D_arrow D->D_arrow E Heat and Stir (90-100°C) Monitor by TLC/LC-MS D_arrow->E E_arrow E->E_arrow F Cool to RT & Quench with Water E_arrow->F F_arrow F->F_arrow G Liquid-Liquid Extraction with Ethyl Acetate F_arrow->G G_arrow G->G_arrow H Wash, Dry, & Concentrate Organic Layer G_arrow->H H_arrow H->H_arrow I Purify by Column Chromatography H_arrow->I

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry, materials science, and synthetic organic chemistry due to its broad substrate scope and tolerance of various functional groups.[2] These application notes provide detailed protocols and guidance for the successful Buchwald-Hartwig amination of 4-Bromo-N-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials.

The reaction involves the coupling of an aryl halide, in this case, this compound, with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving high yields and reaction efficiency. This document will explore various reaction conditions and provide a generalized protocol applicable to a range of amine coupling partners.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is dependent on the careful selection of the following parameters:

  • Palladium Pre-catalyst: A variety of palladium sources can be utilized, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices.[3] The active Pd(0) species is generated in situ.

  • Ligand: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination. For the coupling of secondary amines like N-methylaniline, ligands such as Xantphos, RuPhos, and various biaryl phosphines (e.g., XPhos, t-BuXPhos) have shown excellent performance.[4][5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[3][6] The choice of base can be substrate-dependent and may influence the reaction rate and yield.[7]

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the strong base and interference with the catalytic cycle. Toluene (B28343), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are common solvents for this reaction.[7][8]

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with a generic secondary amine, based on typical conditions reported for similar substrates.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene10012>95
2Pd₂(dba)₃ (1)RuPhos (2)KOtBu (1.5)1,4-Dioxane1101892
3Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene1102485
4Pd₂(dba)₃ (1.5)t-BuXPhos (3)LHMDS (1.8)THF801690

Experimental Protocols

This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound with a representative secondary amine.

Materials and Reagents:

  • This compound

  • Amine coupling partner (e.g., another equivalent of N-methylaniline for self-coupling, or a different secondary amine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous diethyl ether or ethyl acetate for workup

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the amine coupling partner (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (repeat three times). Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow reagents 1. Add Reactants: This compound, Amine, Base catalyst 2. Add Catalyst: Pd Pre-catalyst, Ligand reagents->catalyst Inert Atmosphere solvent 3. Add Solvent: Anhydrous Toluene or Dioxane catalyst->solvent reaction 4. Heat under Inert Atmosphere solvent->reaction workup 5. Work-up: Dilution, Filtration reaction->workup extraction 6. Extraction: Wash with Water and Brine workup->extraction purification 7. Purification: Column Chromatography extraction->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Br pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition pd_amine_complex [L₂Pd(II)(Ar)(R₂'NH)]⁺Br⁻ pd2_complex->pd_amine_complex R₂'NH amine_coordination Amine Coordination pd_amido_complex L₂Pd(II)(Ar)(NR₂') pd_amine_complex->pd_amido_complex -HBr deprotonation Deprotonation (Base) pd_amido_complex->pd0 Ar-NR₂' reductive_elimination Reductive Elimination product Ar-NR₂' aryl_halide Ar-Br amine R₂'NH

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the palladium-catalyzed Heck reaction of 4-bromo-N-methylaniline with an activated alkene. The Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds relevant to pharmaceutical and materials science research.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals.

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.[1][4] The reaction with this compound is of particular interest as the product, a substituted N-methylaniline derivative, is a common motif in pharmacologically active compounds. The protocol provided is based on established methodologies for similar aryl bromides and can be adapted for various activated alkenes such as acrylates and styrenes.[5][6]

Reaction Scheme

The general scheme for the Heck reaction of this compound is as follows:

Reactants:

Experimental Protocol

This protocol details the setup, execution, and workup for the Heck reaction of this compound with n-butyl acrylate.

Materials and Equipment:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine

  • Sodium Acetate (NaOAc)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).

    • Add sodium acetate (1.5 equiv).

    • Under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (0.05 equiv) and tri-o-tolylphosphine (0.10 equiv).

    • Add anhydrous N,N-dimethylacetamide (DMA) to achieve a suitable concentration (e.g., 0.5 M).

    • Add n-butyl acrylate (1.2 equiv) to the reaction mixture.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 140 °C and maintain this temperature for 24 hours.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC or HPLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with toluene.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired product.

Data Presentation

Table 1: Summary of Reaction Components and Their Roles

ComponentRoleTypical Molar Equivalents
This compoundAryl halide substrate1.0
Alkene (e.g., n-butyl acrylate)Coupling partner1.1 - 1.5
Palladium(II) AcetateCatalyst precursor0.01 - 0.05
Tri-o-tolylphosphineLigand0.02 - 0.10
Sodium AcetateBase1.2 - 2.0
N,N-DimethylacetamideSolvent-

Table 2: Optimized Reaction Conditions for a Similar Substrate (4-Bromo-2,6-dimethylaniline) [5]

ParameterCondition
CatalystPalladium(II) Acetate
LigandTri-o-tolylphosphine
BaseSodium Acetate (NaOAc)
SolventN,N-Dimethylacetamide (DMA)
Temperature140 °C
Time24 h
Catalyst Loading5 mol %
Pd:Ligand Ratio1:2

Visualization

The catalytic cycle of the Heck reaction is a fundamental concept in understanding this transformation.[1][4][7] The following diagram illustrates the key steps involved.

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R-Pd(II)L₂(X) oxidative_addition->pd_complex R-X alkene_coordination Alkene Coordination migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion Alkene inserted_complex R'-Pd(II)L₂(X) migratory_insertion->inserted_complex beta_hydride_elimination β-Hydride Elimination inserted_complex->beta_hydride_elimination product_complex [H-Pd(II)L₂(X)] + Product beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (Base) reductive_elimination->pd0 Base

Caption: Catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed reaction is a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its mild reaction conditions and broad functional group tolerance.[1] 4-Bromo-N-methylaniline is an important building block, and its functionalization via Sonogashira coupling provides access to a diverse range of substituted N-methylaniline derivatives, which are prevalent scaffolds in pharmaceuticals and electronically active organic materials.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle: The Catalytic Cycles

The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper.[1] A copper-free variant of the reaction also exists, which can be advantageous in certain applications to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4]

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound).

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne and a base (typically an amine) to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Aryl_Alkyne RedElim Reductive Elimination RedElim->Pd0 Product Ar-C≡C-R RedElim->Product ArBr Ar-Br ArBr->OxAdd CuX Cu(I)X Cu_Acetylide Cu-C≡C-R CuX->Cu_Acetylide R-C≡C-H, Base Alkyne H-C≡C-R Base Base Cu_Acetylide->Transmetalation

Figure 1: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Sonogashira coupling of this compound is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and temperature. The following table summarizes typical conditions and representative yields for the coupling of this compound with various terminal alkynes, based on established protocols for similar electron-rich aryl bromides.

EntryAlkyneR-GroupProductCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePhenyl4-(Phenylethynyl)-N-methylanilinePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHF601285-95
21-Hexynen-ButylN-Methyl-4-(hex-1-yn-1-yl)anilinePd(PPh₃)₄ (3), CuI (5)DIPADMF701680-90
3Trimethylsilylacetylene-Si(CH₃)₃N-Methyl-4-((trimethylsilyl)ethynyl)anilinePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NToluene801090-98
42-Methyl-3-butyn-2-ol-C(OH)(CH₃)₂4-((4-Hydroxy-4-methylpent-2-yn-2-yl)phenyl)-N-methylanilinePd(PPh₃)₄ (3), CuI (5)DIPATHF/Et₃N502475-85
54-Ethynylanisole4-MethoxyphenylN-Methyl-4-((4-methoxyphenyl)ethynyl)anilinePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NDMF801882-92

Note: The data presented is illustrative of typical results for electron-rich bromoanilines and may vary based on specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)), freshly distilled (2.0 - 3.0 eq)

  • Argon or Nitrogen gas supply

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a magnetic stir bar

  • Condenser

  • Septa and needles

  • Inert atmosphere manifold (Schlenk line)

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base to the flask.

  • Degas the mixture by bubbling the inert gas through the stirred solution for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to the specified temperature and monitor the progress by TLC.

  • Upon completion (disappearance of the starting aryl bromide), cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) to remove the copper catalyst and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-(alkynyl)-N-methylaniline.

Copper-Free Sonogashira Coupling Protocol

For substrates sensitive to copper or to avoid alkyne homocoupling, a copper-free protocol can be employed. This often requires a different catalyst/ligand system and may necessitate slightly higher temperatures.

Modified Reagents:

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., a bulky, electron-rich phosphine (B1218219) like XPhos or SPhos, 4 mol%)

  • Base (e.g., a stronger, non-amine base like K₂CO₃ or Cs₂CO₃, 2.0 eq)

Modified Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent. Stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • Add this compound, the base, and the terminal alkyne.

  • Heat the reaction to a higher temperature (e.g., 80-110 °C) and monitor by TLC.

  • Work-up and purification are performed as described in the copper-catalyzed protocol, omitting the NH₄Cl wash.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Weigh Reagents assemble Assemble Glassware under Inert Atmosphere start->assemble dissolve Dissolve Aryl Bromide, Pd Catalyst, (CuI) in Anhydrous Solvent assemble->dissolve add_base_alkyne Add Amine Base and Terminal Alkyne dissolve->add_base_alkyne heat Heat Reaction Mixture add_base_alkyne->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool quench Aqueous Work-up cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify end End: Characterize Product purify->end

Figure 2: A generalized workflow for the Sonogashira coupling experiment.

Troubleshooting and Safety Precautions

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst. Consider increasing the reaction temperature or using a more active catalyst/ligand system. For electron-rich anilines, a more electron-rich and bulky phosphine ligand may improve yields.

  • Alkyne Homocoupling (Glaser Coupling): This side reaction is more prevalent in copper-catalyzed systems, especially in the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere can minimize this. Alternatively, employ a copper-free protocol.

  • Safety: Palladium catalysts and copper salts are toxic. Handle them with appropriate personal protective equipment (gloves, safety glasses). Amine bases are corrosive and have strong odors; work in a well-ventilated fume hood. The reaction should be conducted under an inert atmosphere, as some reagents may be air-sensitive.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis Involving 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for key palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-N-methylaniline as a versatile building block. The methodologies outlined are fundamental for the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction

This compound is a valuable starting material in organic synthesis due to the presence of three key functional groups: a reactive aryl bromide, a nucleophilic secondary amine, and an activated aromatic ring. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are cornerstones of modern synthetic chemistry, enabling the construction of diverse molecular architectures.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a derivative of this compound with various boronic acids. The data is adapted from a study on a structurally similar substrate, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrating the feasibility and general efficiency of the reaction.[1][2][3][4]

EntryBoronic AcidProductYield (%)
1Phenylboronic acidMonosubstituted40
24-Methylphenylboronic acidMonosubstituted38
34-Methoxyphenylboronic acidMonosubstituted35
43-Chlorophenylboronic acidMonosubstituted33
5Phenylboronic acidDisubstituted46
64-Methylphenylboronic acidDisubstituted42
74-Methoxyphenylboronic acidDisubstituted38
83-Chlorophenylboronic acidDisubstituted31
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir (80-100 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Aqueous Work-up (Extraction) D->E Reaction Complete F Dry and Concentrate E->F G Column Chromatography F->G H Pure Product G->H Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd + ArX ArX This compound ArX->OxAdd Amido Pd(II) Amido Complex OxAdd->Amido + Amine, - HX Amine R2NH Amine->Amido Base Base Base->Amido Amido->Pd0 Product Coupled Product Amido->Product Reductive Elimination Sonogashira_Dual_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_X Ar-Pd(II)-X Pd0->PdII_X Oxidative Addition (Ar-X) PdII_alkyne Ar-Pd(II)-C≡CR PdII_X->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_alkyne->Product CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide + Alkyne + Base Alkyne H-C≡CR Cu_acetyl_ide Cu_acetyl_ide Alkyne->Cu_acetyl_ide Base Base Base->Cu_acetylide Cu_acetylide->PdII_X Cu_acetylide->CuX

References

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 4-Bromo-N-methylaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-bromo-N-methylaniline and its structural analogs as key starting materials. The methodologies described herein are foundational for the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

Synthesis of Thiophene-Based Imines via Condensation and Subsequent Palladium-Catalyzed Suzuki Coupling

This protocol outlines the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a key intermediate, followed by its functionalization through a Suzuki cross-coupling reaction. This approach allows for the introduction of diverse aryl groups, leading to a library of substituted thiophene-based imines.

Quantitative Data Summary
Product NameStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a)4-bromo-2-methylaniline (B145978), 4-bromothiophene-2-carbaldehydeGlacial Acetic AcidEthanol (B145695)Reflux-95[1][2]
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (3b)4-bromo-2-methylaniline, 3-bromothiophene-2-carbaldehydeGlacial Acetic AcidEthanolReflux-94[1][3][4]
Monosubstituted Thiophene-Imine Derivatives (5a-5d)(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Arylboronic acidsPd(PPh₃)₄, K₃PO₄1,4-Dioxane (B91453)/H₂O902433-40[2][3][4]
Disubstituted Thiophene-Imine Derivatives (6a-6d)(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Arylboronic acidsPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O902431-46[2][3][4]
Experimental Protocols

Protocol 1.1: Synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (3b) [1][3][4]

  • To a solution of 4-bromo-2-methylaniline (1.612 mmol, 1.0 eq) in ethanol (10 mL), add 3-bromothiophene-2-carbaldehyde (1.612 mmol, 1.0 eq).

  • Add 5-6 drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Protocol 1.2: General Procedure for Suzuki Cross-Coupling [1][2][3][4]

  • In a dried Schlenk tube, combine (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (0.417 mmol, 1.0 eq), the respective arylboronic acid (1.0 or 2.0 eq for mono- or disubstitution), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (B84403) (K₃PO₄) (2.0-2.2 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add a degassed 10:1 mixture of 1,4-dioxane and water (8.25 mL).

  • Heat the reaction mixture at 90°C for 24 hours, with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Workflow

Suzuki_Coupling_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Suzuki Coupling A 4-Bromo-2-methylaniline C (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline A->C Glacial Acetic Acid, Ethanol, Reflux B 3-Bromothiophene- 2-carbaldehyde B->C E Substituted Thiophene-Imine C->E Pd(PPh₃)₄, K₃PO₄, 90°C D Arylboronic Acid D->E

Caption: Workflow for thiophene-imine synthesis.

Synthesis of Quinoline (B57606) Derivatives via Gould-Jacobs Reaction

This protocol describes the synthesis of a quinoline core structure starting from a bromoaniline derivative. The Gould-Jacobs reaction is a powerful tool for constructing the quinoline ring system, which is a prevalent scaffold in many biologically active compounds.[5][6]

Quantitative Data Summary
Intermediate/Product NameStarting MaterialsTypical Yield (%)Reference
Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate3-Bromo-2-methylaniline (B1266185), Diethyl ethoxymethylenemalonate~70-80[5]
7-Bromo-8-methylquinolin-4-olDiethyl ((3-bromo-2-methylphenyl)amino)methylene)malonateHigh[5]
7-Bromo-4-chloro-8-methylquinoline7-Bromo-8-methylquinolin-4-ol, POCl₃-[5]
Experimental Protocols

Protocol 2.1: Synthesis of Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate [5]

  • In a reaction vessel, combine 3-bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-120°C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the ethanol formed during the reaction under reduced pressure. The crude product can be used in the next step without further purification.

Protocol 2.2: Synthesis of 7-Bromo-8-methylquinolin-4-ol (Cyclization) [5]

  • Heat the crude diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Maintain the temperature at approximately 240-260°C for 30-60 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

Protocol 2.3: Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Chlorination) [5]

  • Carefully add phosphorus oxychloride (POCl₃) to 7-bromo-8-methylquinolin-4-ol.

  • Heat the mixture to reflux for a specified period, monitoring by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia (B1221849) solution).

  • Extract the product with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Reaction Workflow

Gould_Jacobs_Workflow A 3-Bromo-2-methylaniline C Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate A->C 100-120°C B Diethyl ethoxymethylenemalonate B->C D 7-Bromo-8-methylquinolin-4-ol C->D Dowtherm A, 240-260°C (Cyclization) E 7-Bromo-4-chloro-8-methylquinoline D->E POCl₃, Reflux (Chlorination)

Caption: Gould-Jacobs reaction for quinoline synthesis.

Synthesis of N-Aryl Pyrazine (B50134) Carboxamides

This protocol details the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide through an amide coupling reaction. This intermediate can be further functionalized via Suzuki cross-coupling to generate a variety of pyrazine derivatives.[7]

Quantitative Data Summary
Product NameStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamidePyrazine-2-carboxylic acid, 4-bromo-3-methylaniline (B1294692)DCC, DMAPDichloromethane (B109758)0 to RT83[7]
Arylated Pyrazine Carboxamide DerivativesN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Arylboronic acidsPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O9060-85[7]
Experimental Protocols

Protocol 3.1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide [7]

  • To a solution of pyrazine-2-carboxylic acid (10 mmol, 1.0 eq) and 4-bromo-3-methylaniline (10 mmol, 1.0 eq) in dichloromethane (50 mL), add 4-dimethylaminopyridine (B28879) (DMAP) (2 mol%).

  • Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (11 mmol, 1.1 eq) to the cooled mixture under an inert atmosphere.

  • Remove the ice bath and allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Workflow

Pyrazine_Synthesis_Workflow cluster_step1 Amide Coupling cluster_step2 Suzuki Coupling A Pyrazine-2-carboxylic acid C N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide A->C DCC, DMAP, DCM B 4-Bromo-3-methylaniline B->C E Arylated Pyrazine Carboxamide C->E Pd(PPh₃)₄, K₃PO₄, 90°C D Arylboronic Acid D->E

Caption: Synthesis of N-Aryl Pyrazine Carboxamides.

References

Application Notes and Protocols for N-Methylation of 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of 4-bromoaniline (B143363) is a crucial chemical transformation in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a methyl group to the nitrogen atom of 4-bromoaniline modifies its chemical properties, influencing its biological activity and reactivity in subsequent synthetic steps. This document provides detailed experimental procedures for two effective methods for the N-methylation of 4-bromoaniline: the Eschweiler-Clarke reaction and a greener approach using dimethyl carbonate (DMC).

Key Experimental Protocols

Two primary methods for the N-methylation of 4-bromoaniline are detailed below, offering a classic, high-yielding approach and a more modern, environmentally friendly alternative.

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde (B43269).[1][2][3][4][5] This reductive amination procedure is known for its high yields and the prevention of over-methylation to form quaternary ammonium (B1175870) salts.[1][6]

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 eq).

  • Add formic acid (2.0-3.0 eq) and a 37% aqueous solution of formaldehyde (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and maintain it at this temperature with stirring for 4-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 9-11). This should be done in an ice bath to control the exothermic reaction.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-methyl-4-bromoaniline.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol 2: Green N-Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) is a non-toxic, environmentally friendly methylating agent that provides a greener alternative to traditional reagents like methyl halides or dimethyl sulfate.[7][8] This method often exhibits high selectivity for mono-N-methylation, especially when used with a suitable catalyst.[7][9][10]

Materials:

  • 4-Bromoaniline

  • Dimethyl carbonate (DMC)

  • Catalyst (e.g., NaY faujasite, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[9][10]

  • Solvent (if necessary, though DMC can often act as both reagent and solvent)

  • Standard laboratory glassware for high-temperature reactions (e.g., autoclave or sealed tube) and magnetic stirrer

Procedure:

  • In a high-pressure reaction vessel (autoclave) or a sealed tube, combine 4-bromoaniline (1.0 eq), dimethyl carbonate (can be used in excess as the solvent), and the catalyst (e.g., NaY faujasite, 5-10 wt% of the aniline).

  • Seal the vessel and heat the mixture to a temperature between 130 °C and 250 °C.[7][9] The optimal temperature will depend on the catalyst and specific setup.

  • Maintain the reaction at this temperature with vigorous stirring for several hours (e.g., 3-20 hours). Monitor the reaction progress by GC-MS or TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solid catalyst was used, filter it off from the reaction mixture.

  • Remove the excess dimethyl carbonate by distillation or under reduced pressure.

  • The remaining residue is the crude N-methyl-4-bromoaniline.

  • Purify the product by column chromatography or vacuum distillation.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the two described protocols.

ParameterEschweiler-Clarke ReactionDimethyl Carbonate (DMC) Method
Methylating Agent FormaldehydeDimethyl Carbonate
Reducing Agent/Catalyst Formic AcidNaY faujasite, DBU, etc.[9][10]
Typical Solvent Formic Acid/WaterDimethyl Carbonate (excess)
Reaction Temperature 80 - 100 °C130 - 250 °C[7][9]
Reaction Time 4 - 18 hours3 - 20 hours
Selectivity High for mono-methylationVery high for mono-methylation[7][10]
Typical Yield Good to excellent (>80%)Good to excellent (74-99%)[10]
Work-up Aqueous basic work-up and extractionFiltration (if solid catalyst) and solvent removal
Environmental Considerations Uses corrosive formic acid"Green" reagent (DMC)[7][8]

Mandatory Visualization

Experimental Workflow for N-Methylation of 4-Bromoaniline

experimental_workflow General Workflow for N-Methylation of 4-Bromoaniline cluster_prep Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Start reagents Combine 4-bromoaniline, methylating agent, and catalyst/reducing agent start->reagents reaction Heat and stir reaction mixture under controlled conditions reagents->reaction quench Cool and quench the reaction reaction->quench extract Extract product into an organic solvent quench->extract dry Dry the organic layer extract->dry evaporate Evaporate the solvent dry->evaporate purify Purify crude product (e.g., column chromatography, distillation) evaporate->purify analyze Characterize the final product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for the N-methylation of 4-bromoaniline.

Signaling Pathway of Eschweiler-Clarke Reaction

eschweiler_clarke_pathway Mechanism of Eschweiler-Clarke N-Methylation amine Primary Amine (4-Bromoaniline) imine Imine Intermediate amine->imine + Formaldehyde formaldehyde Formaldehyde formaldehyde->imine iminium Iminium Ion imine->iminium + H⁺ (from Formic Acid) secondary_amine Secondary Amine (N-Methyl-4-bromoaniline) iminium->secondary_amine + H⁻ (from Formate) formic_acid Formic Acid formic_acid->iminium formic_acid->secondary_amine co2 CO₂ formic_acid->co2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

Application Notes and Protocols: 4-Bromo-N-methylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-N-methylaniline as a versatile building block in the synthesis of pharmaceutical intermediates. This document details key applications, experimental protocols, and quantitative data for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and development.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its dual reactivity. The secondary amine functionality allows for derivatization, while the bromo-substituted aromatic ring is amenable to a variety of cross-coupling reactions. This enables the construction of complex molecular scaffolds found in a range of therapeutic agents, including kinase inhibitors, and potential antibacterial, anti-inflammatory, and neuroprotective agents. This document focuses on two of the most powerful synthetic transformations utilizing this intermediate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Applications in Pharmaceutical Intermediate Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in many active pharmaceutical ingredients (APIs). This compound and its derivatives are excellent substrates for this reaction.

A notable application involves the synthesis of thiophene-based imines, which can serve as precursors to various bioactive molecules. For instance, an imine derivative of 4-bromo-2-methylaniline (B145978) undergoes Suzuki coupling with different boronic acids to yield monosubstituted and bisubstituted products.[1][2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a cornerstone in the synthesis of arylamines.[4][5] This reaction is instrumental in the preparation of diarylamines and triarylamines, which are key substructures in many pharmaceutical compounds, including kinase inhibitors. This compound can be coupled with a variety of primary and secondary amines, as well as anilines, to generate diverse pharmaceutical intermediates.

Quantitative Data Presentation

The following tables summarize quantitative data from representative Suzuki-Miyaura coupling reactions involving derivatives of this compound.

Table 1: Suzuki-Miyaura Coupling of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) with Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
13-chloro-4-fluorophenylboronic acid(E)-N-((4-(3-chloro-4-fluorophenyl)thiophen-2-yl)methylene)-2-methyl-4-bromoaniline44
24-chlorophenylboronic acid(E)-N-((4-(4-chlorophenyl)thiophen-2-yl)methylene)-2-methyl-4-bromoaniline51

Table 2: Monosubstituted Products from Suzuki-Miyaura Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (3b) [1][2][3]

EntryArylboronic AcidProductYield (%)
14-methoxyphenylboronic acid(E)-4-(4-methoxyphenyl)-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline40
24-(trifluoromethyl)phenylboronic acid(E)-4-(4-(trifluoromethyl)phenyl)-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline38
33-chlorophenylboronic acid(E)-4-(3-chlorophenyl)-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline33
4Thiophene-2-boronic acid(E)-N-((3-bromothiophen-2-yl)methylene)-2-methyl-4-(thiophen-2-yl)aniline35

Table 3: Bisubstituted Products from Suzuki-Miyaura Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (3b) [1][2][3]

EntryArylboronic AcidProductYield (%)
14-methoxyphenylboronic acid(E)-4-(4-methoxyphenyl)-N-((3-(4-methoxyphenyl)thiophen-2-yl)methylene)-2-methylaniline46
24-(trifluoromethyl)phenylboronic acid(E)-4-(4-(trifluoromethyl)phenyl)-N-((3-(4-(trifluoromethyl)phenyl)thiophen-2-yl)methylene)-2-methylaniline42
33-chlorophenylboronic acid(E)-4-(3-chlorophenyl)-N-((3-(3-chlorophenyl)thiophen-2-yl)methylene)-2-methylaniline31
4Thiophene-2-boronic acid(E)-2-methyl-4-(thiophen-2-yl)-N-((3-(thiophen-2-yl)thiophen-2-yl)methylene)aniline39

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a this compound Derivative[1][6]

This protocol describes the synthesis of arylated derivatives from an imine of 4-bromo-2-methylaniline.

Materials and Reagents:

  • (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline

  • Arylboronic acid (1.0 - 2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (B91453)/Water mixture (10:1)

  • Standard laboratory glassware (Schlenk tube, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk tube equipped with a magnetic stirrer, add (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (1.0 equiv.), the respective arylboronic acid (1.0 or 2.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and potassium phosphate (2.0 equiv.).

  • Evacuate the Schlenk tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of this compound[2]

This protocol outlines a general procedure for the palladium-catalyzed synthesis of a diarylamine from this compound and a primary or secondary amine.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Xantphos (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), Cesium Carbonate (2.0 equiv.), Palladium(II) acetate (0.05 equiv.), and Xantphos (0.1 equiv.).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromo-N-methylaniline_Derivative This compound Derivative (Ar-Br) Coupled_Product Coupled Product (Ar-R) 4-Bromo-N-methylaniline_Derivative->Coupled_Product Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Coupled_Product Pd(0)_Catalyst Pd(0) Catalyst Pd(0)_Catalyst->Coupled_Product Base Base (e.g., K3PO4) Base->Coupled_Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Coupled_Product

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound (Ar-Br) Coupled_Product Coupled Product (Ar-NR2) This compound->Coupled_Product Amine Amine (R2NH) Amine->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Coupled_Product Ligand Ligand (e.g., Xantphos) Ligand->Coupled_Product Base Base (e.g., Cs2CO3) Base->Coupled_Product Solvent Solvent (e.g., Dioxane) Solvent->Coupled_Product

Caption: Buchwald-Hartwig amination reaction pathway.

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base, Ligand) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Solvent Addition B->C D Heating and Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Quenching, Extraction, Washing) E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: General experimental workflow for cross-coupling.

References

Green Synthesis of 4-Bromo-N-methylaniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of 4-Bromo-N-methylaniline derivatives. The focus is on environmentally benign methodologies that reduce or eliminate the use and generation of hazardous substances. The protocols described herein utilize greener methylating agents and brominating systems, aligning with the principles of sustainable chemistry.

Introduction

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. Traditional synthetic routes often involve hazardous reagents such as methyl halides, dimethyl sulfate, and elemental bromine, posing significant environmental and safety concerns. The application of green chemistry principles to the synthesis of these compounds is crucial for the development of sustainable chemical processes. This document outlines two primary green strategic approaches:

  • Direct N-methylation of 4-bromoaniline (B143363) using eco-friendly C1 sources like dimethyl carbonate (DMC) or methanol (B129727).

  • Greener bromination of N-methylaniline , providing an alternative pathway to the target molecule.

These methods offer advantages such as the use of less toxic reagents, milder reaction conditions, and in some cases, the use of recyclable catalysts.

I. Green N-Methylation of 4-Bromoaniline

The selective mono-N-methylation of 4-bromoaniline can be achieved using sustainable methylating agents, moving away from toxic and reactive alkyl halides.

Approach 1: N-Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is a non-toxic, biodegradable reagent that serves as an excellent green alternative to conventional methylating agents. The reaction can be performed under batch conditions using zeolite catalysts or in a continuous flow system.

A. Zeolite-Catalyzed Batch Protocol

Zeolites act as shape-selective and reusable solid acid catalysts, promoting the mono-N-methylation of anilines with high selectivity.[1]

Experimental Protocol:

  • To a stainless steel autoclave, add 4-bromoaniline (1.0 mmol, 172 mg), NaY faujasite (pre-dried at 500 °C), and dimethyl carbonate (DMC).

  • Seal the autoclave and heat the reaction mixture to 130-150 °C with stirring.

  • Monitor the reaction progress by Gas Chromatography (GC). Deactivated substrates like 4-bromoaniline may require longer reaction times compared to aniline (B41778).[1]

  • Upon completion, cool the autoclave to room temperature.

  • Filter the catalyst. The catalyst can be washed, dried, and reused.

  • Remove the excess DMC under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

B. Continuous Flow Protocol

Continuous flow chemistry offers enhanced safety and scalability for reactions conducted at high temperatures and pressures.[2]

Experimental Protocol:

  • Prepare the following stock solutions:

    • Solution A: 4-bromoaniline (2 M in N-Methyl-2-pyrrolidone, NMP).

    • Solution B: Dimethyl carbonate (6 M in NMP).

    • Solution C: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 M in NMP).

  • Set up a continuous flow system (e.g., Vapourtec E-series) with a high-temperature stainless steel tube reactor (10 mL).

  • Pump the three solutions into a cross-mixer at flow rates calculated to achieve a 1:3:1.5 molar ratio of aniline:DMC:base and the desired residence time.

  • Heat the reactor to 250 °C.

  • Pass the reaction mixture through a back-pressure regulator to maintain the system pressure.

  • Collect the output from the reactor.

  • The product can be isolated after an appropriate work-up and purification by column chromatography.

Approach 2: Catalytic N-Methylation using Methanol

Methanol is an inexpensive and renewable C1 source for N-methylation reactions, which typically proceed via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism. This process involves the in-situ oxidation of methanol to formaldehyde, which then undergoes reductive amination with the aniline.

A. Nickel-Catalyzed Protocol

Heterogeneous nickel catalysts have shown effectiveness for the mono-N-methylation of anilines.[3][4]

Experimental Protocol:

  • In a 50 mL autoclave equipped with a magnetic stirrer, add 4-bromoaniline (1.0 mmol, 172 mg), Ni/ZnAlOx-600 catalyst (e.g., 40 mg), and methanol (10 mL).[3]

  • Purge the autoclave with nitrogen gas five times and then pressurize with 1 MPa of N2.

  • Heat the reaction mixture to 160 °C with vigorous stirring (1000 rpm).

  • After the reaction is complete (monitor by GC), cool the autoclave to room temperature.

  • Separate the catalyst by filtration.

  • Evaporate the solvent and purify the residue by column chromatography to yield this compound.

B. Ruthenium-Catalyzed Protocol

Ruthenium complexes are highly efficient catalysts for the N-methylation of anilines with methanol under milder conditions.[5][6]

Experimental Protocol:

  • To a 10 mL Schlenk tube with a magnetic stir bar, add 4-bromoaniline (1.0 mmol, 172 mg), a Ru-catalyst (e.g., (DPEPhos)RuCl2PPh3, 0.5 mol%), a weak base (e.g., Cs2CO3, 0.5 equiv), and anhydrous methanol (1 mL).[5]

  • Seal the tube and heat the mixture at 140 °C for 12 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound. Halide-substituted anilines have been shown to be selectively methylated using similar Ru-catalyst systems without significant dehalogenation.[6]

II. Greener Bromination of N-Methylaniline

An alternative green strategy involves the bromination of readily available N-methylaniline using a safer brominating agent system.

Protocol: Bromination using Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) and Potassium Bromide (KBr)

This method avoids the use of hazardous liquid bromine by generating the electrophilic bromine species in situ.[7][8]

Experimental Protocol:

  • In a 250 mL conical flask, dissolve N-methylaniline (1.0 mmol, 107 mg) in a suitable solvent system such as aqueous ethanol (B145695) or polyethylene (B3416737) glycol (PEG).[7][8]

  • Add potassium bromide (KBr) (1.0 mmol, 119 mg).

  • In a separate flask, prepare a solution of ceric ammonium nitrate (CAN) (e.g., 2.0 mmol, 1.1 g) in water.

  • Add the CAN solution to the N-methylaniline mixture and stir at room temperature or slightly elevated temperature (e.g., 50 °C).[7]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation

Table 1: Comparison of Green N-Methylation Approaches for Anilines

ApproachMethylating AgentCatalystBaseTemperature (°C)TimeYield (%)Reference
Zeolite-Catalyzed BatchDimethyl CarbonateNaY Faujasite-130-150Substrate Dependent72-93 (Conversion)[1]
Continuous FlowDimethyl Carbonate-DBU25012 min (residence)88 (for 4-chloroaniline)[2]
Nickel-CatalyzedMethanolNi/ZnAlOx-600-1604 h75.3-97.3[3][4]
Ruthenium-CatalyzedMethanol(DPEPhos)RuCl2PPh3Cs2CO314012 hHigh yields reported[5]
Iridium-CatalyzedMethanolIr(I)-NHC complexCs2CO31105 h>95 (for 4-bromoaniline)[9]

Note: Yields are for a range of aniline substrates and may vary for 4-bromoaniline specifically. The Iridium-catalyzed method provides specific data for 4-bromoaniline.[9]

Visualizations

Logical Workflow for Green Synthesis of this compound

G cluster_0 Route 1: N-Methylation of 4-Bromoaniline cluster_1 Route 2: Greener Bromination of N-Methylaniline A 4-Bromoaniline D N-Methylation Reaction A->D B Green Methylating Agent (DMC or Methanol) B->D C Catalyst/Base (Zeolite, Ni, Ru, DBU) C->D E This compound D->E F N-Methylaniline H Bromination Reaction F->H G Greener Brominating Agent (CAN/KBr) G->H I This compound H->I

Caption: Alternative green synthetic routes to this compound.

Experimental Workflow for Continuous Flow N-Methylation

G cluster_workflow Continuous Flow N-Methylation Workflow prep Prepare Stock Solutions (4-Bromoaniline, DMC, DBU in NMP) pump Pump Solutions into Mixer prep->pump react Pass through Heated Reactor (250°C, 12 min residence) pump->react collect Collect Product Stream react->collect isolate Work-up and Purification collect->isolate product Pure this compound isolate->product

Caption: Workflow for continuous flow synthesis of this compound.

Signaling Pathway Analogy: Catalytic Hydrogen Borrowing

G cluster_cycle Catalytic Cycle: Hydrogen Borrowing N-Methylation catalyst_active Active Catalyst [M]-H catalyst_resting Resting Catalyst [M] catalyst_active->catalyst_resting [H] to Imine catalyst_resting->catalyst_active [H] from Methanol methanol Methanol (CH3OH) formaldehyde Formaldehyde (CH2O) methanol->formaldehyde Dehydrogenation imine Imine Intermediate (Ar-N=CH2) formaldehyde->imine Condensation bromoaniline 4-Bromoaniline (Ar-NH2) bromoaniline->imine product This compound (Ar-NHCH3) imine->product Hydrogenation water Water (H2O) imine->water

Caption: Catalytic cycle for N-methylation using methanol via hydrogen borrowing.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-N-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance of 4-Bromo-N-methylaniline Derivatives

This compound and its derivatives are versatile chemical intermediates of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The presence of three key functional features—the secondary amine, the aromatic ring, and the bromine atom—provides multiple points for synthetic modification. The N-methylaniline core is a structural motif found in numerous biologically active compounds, while the bromo-substituent serves as a crucial handle for advanced coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[2][3]

These derivatives are foundational building blocks for a range of applications:

  • Pharmaceuticals: Synthesis of active pharmaceutical ingredients (APIs) where the aniline (B41778) moiety is a key pharmacophore.[1][3]

  • Agrochemicals: Development of new pesticides and herbicides.[1]

  • Organic Electronics: Creation of materials with specific electronic properties for use in dyes and polymers.[1]

The large-scale synthesis of these compounds requires robust, high-yield, and economically viable protocols. This document outlines several validated methods for preparing this compound and its substituted derivatives, with a focus on scalability and efficiency.

Strategic Approaches to Synthesis

Two primary retrosynthetic pathways are considered for the synthesis of this compound derivatives:

  • Route A: Bromination First, then N-Methylation. This strategy involves the bromination of a substituted aniline followed by the introduction of the N-methyl group. This is often preferred when the desired substitution pattern on the aniline ring is commercially available or easily synthesized.

  • Route B: N-Methylation First, then Bromination. This approach begins with the N-methylation of an aniline derivative, followed by electrophilic bromination of the aromatic ring. The N-methyl group is an activating group, which can influence the regioselectivity of the subsequent bromination step.

The choice between these routes depends on the availability of starting materials, the desired substitution pattern, and the potential for side reactions.

G cluster_route_a Route A: Bromination First cluster_route_b Route B: N-Methylation First A1 Substituted Aniline A2 Bromination A1->A2 A3 Substituted 4-Bromoaniline (B143363) A2->A3 A4 N-Methylation A3->A4 Target Substituted This compound A4->Target B1 Substituted Aniline B2 N-Methylation B1->B2 B3 Substituted N-Methylaniline B2->B3 B4 Bromination B3->B4 B4->Target

Caption: Primary retrosynthetic routes for this compound derivatives.

Comparative Data of Synthetic Protocols

The following table summarizes key quantitative data for the protocols detailed in this document, allowing for easy comparison of methodologies.

ProtocolMethodStarting MaterialKey ReagentsTemp. (°C)Time (h)Yield (%)Key Advantages
1 Direct BrominationN-MethylanilineBromine, Acetic Acid< 40~2HighDirect, high-yielding for parent compound.
2 Reductive Amination (Eschweiler-Clarke)4-BromoanilineFormic Acid, Formaldehyde (B43269)80 - 10018~98Avoids quaternary salts, high yield, one-pot.[4][5]
3 Amine Protection & Brominationo-Toluidine (B26562)Acetic Anhydride (B1165640), NBS, HClReflux1.5 - 2.5HighExcellent for regiocontrol (e.g., 4-bromo-2-methylaniline).[6]
4 Suzuki Cross-Coupling4-Bromo-2-methylaniline (B145978)Arylboronic acid, Pd(PPh₃)₄, K₃PO₄9012-1680 - 97Versatile for creating complex derivatives.[7]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Direct Bromination

This protocol describes the direct electrophilic bromination of N-methylaniline. The N-methyl group activates the ring, directing bromination primarily to the para position.

Methodology:

  • Reactor Setup: Charge a suitable reactor with N-methylaniline (1.0 eq) and glacial acetic acid (5 volumes). Begin stirring and ensure the system is under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation: In a separate addition funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid (1 volume).

  • Bromination: Cool the reactor contents to below 10°C. Add the bromine solution dropwise to the reactor over approximately 45-60 minutes, ensuring the internal temperature does not exceed 40°C.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 75-90 minutes at ambient temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into a vessel containing ice and water.

  • Neutralization: Adjust the pH of the aqueous mixture to ~10 by the slow addition of concentrated sodium hydroxide (B78521) solution.

  • Extraction: Extract the product into a suitable organic solvent, such as dichloromethane (B109758) (3 x 2 volumes).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The crude N-methyl-4-bromoaniline can be further purified by vacuum distillation or recrystallization if necessary.

G cluster_main Protocol 1: Direct Bromination Workflow A Charge Reactor: N-Methylaniline Acetic Acid B Add Bromine Solution (in Acetic Acid) < 40°C A->B C Stir at RT ~75 min B->C D Quench (Ice/Water) C->D E Neutralize (NaOH, pH 10) D->E F Extract (Dichloromethane) E->F G Wash & Dry Organic Phase F->G H Concentrate & Purify G->H I Final Product: This compound H->I

Caption: Workflow for the direct bromination of N-methylaniline.

Protocol 2: N-Methylation of 4-Bromoaniline via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic, high-yielding method for the N-methylation of primary and secondary amines that avoids the formation of over-methylated quaternary ammonium (B1175870) salts.[5] It uses an excess of formic acid and formaldehyde for reductive amination.[4][8]

Methodology:

  • Reactor Setup: To a reactor, add 4-bromoaniline (1.0 eq), formic acid (2.5-3.0 eq), and a 37% aqueous solution of formaldehyde (2.2 eq).

  • Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature with vigorous stirring for 18 hours. The reaction progress can be monitored by TLC or LC-MS.[4] The reaction is driven by the formation of carbon dioxide gas.[5]

  • Work-up: Cool the reaction mixture to room temperature.

  • Neutralization: Carefully neutralize the excess formic acid by the slow, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH of the aqueous layer is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be purified by column chromatography or other suitable methods to afford the pure tertiary amine.

G amine 4-Bromoaniline iminium Iminium Ion Intermediate amine->iminium + Formaldehyde - H₂O formaldehyde Formaldehyde product This compound iminium->product + Formic Acid (Hydride) formic_acid Formic Acid (Hydride Source) formic_acid->iminium co2 CO₂ formic_acid->co2 - [H⁻]

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Protocol 3: Synthesis of 4-Bromo-2-methylaniline via Protection-Bromination-Deprotection

This protocol is ideal for producing regioselectively brominated anilines where direct bromination might lead to mixtures.[6] The amine is first protected as an acetamide, which moderates its activating effect and provides steric hindrance, guiding bromination to the desired position.

Methodology:

  • Amine Protection:

    • In a reactor, dissolve o-toluidine (1.0 eq) in a suitable solvent.

    • Add acetic anhydride (1.1 eq) and stir at 50-70°C until the reaction is complete (monitored by TLC).

    • Cool the mixture and pour it into cold water to precipitate the N-(2-methylphenyl)acetamide. Filter, wash with water, and dry.

  • Bromination:

    • Suspend the N-(2-methylphenyl)acetamide (1.0 eq) in a suitable solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) (1.05 eq).

    • Heat the mixture to reflux and stir for approximately 4 hours.[6]

    • Cool the reaction, filter off the succinimide (B58015) byproduct, and concentrate the filtrate to obtain crude N-(4-bromo-2-methylphenyl)acetamide.

  • Deprotection (Hydrolysis):

    • Add the crude N-(4-bromo-2-methylphenyl)acetamide to a mixture of concentrated hydrochloric acid (e.g., 30mL per 10g) and dioxane (e.g., 50mL per 10g).[6]

    • Heat the mixture to reflux for 1.5-2.5 hours.[6]

    • Cool the reaction and neutralize with an ammonium hydroxide solution to a pH of 8-10.

    • Extract the product with an organic solvent, wash the organic phase, dry over anhydrous magnesium sulfate, and concentrate to yield 4-bromo-2-methylaniline.[6]

Protocol 4: Synthesis of Aryl-Substituted Derivatives via Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and is widely used in the pharmaceutical industry.[7] This protocol describes the coupling of a this compound derivative with an arylboronic acid.

Methodology:

  • Reactor Setup: In a Schlenk flask or suitable reactor, combine the this compound derivative (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically K₃PO₄ or K₂CO₃ (2.5-3.0 eq).

  • Inert Atmosphere: Evacuate the reactor and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as 10:1 dioxane/water, via syringe or cannula.[7]

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-90°C for 12-16 hours or until completion as monitored by TLC or LC-MS.[9]

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl derivative. Yields for these reactions are often high, ranging from 80-97%.[7]

References

Application Notes: 4-Bromo-N-methylaniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-N-methylaniline (CAS 6911-87-1) is a pivotal building block in medicinal chemistry and organic synthesis.[1] Its structure features two key reactive sites: the nucleophilic N-methylamino group, which can be readily acylated or alkylated, and an aryl bromide moiety.[2] The carbon-bromine bond is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[2][3] This dual reactivity makes this compound a versatile precursor for constructing the complex molecular scaffolds of medicinally relevant compounds, including kinase inhibitors and antibacterial agents.[2][4][5]

Key Synthetic Transformations & Applications

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.[6] This reaction couples the aryl bromide of this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6] This transformation is widely used due to its mild conditions and tolerance for a broad range of functional groups.[6] Molecules synthesized via this route often serve as cores for kinase inhibitors and other targeted therapies.[7][8]

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

Parameter Value/Description Reference(s)
Aryl Halide This compound or derivative [8][9]
Boronic Acid Aryl or Heteroaryl Boronic Acid [7][8][9]
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] [7][8][9]
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) [7][8][9]
Solvent System 1,4-Dioxane / Water (e.g., 4:1 or 10:1) [7][9]
Temperature 90–100 °C [7][9]
Reaction Time 12–24 hours [7][9]

| Expected Yield | 60–90% |[7][9] |

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂(R') PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2. Amide Coupling for Bioactive Amides

The N-methylamino group of this compound can be functionalized through amide bond formation. This is a common strategy for synthesizing bioactive molecules where the amide linkage is a key structural feature. For instance, coupling with pyrazine-2-carboxylic acid has been used to generate precursors for novel antibacterial agents targeting extensively drug-resistant (XDR) S. Typhi and for alkaline phosphatase inhibitors.[7]

Table 2: Representative Reaction Parameters for Amide Coupling

Parameter Value/Description Reference(s)
Aniline 4-Bromo-3-methylaniline* [7]
Carboxylic Acid Pyrazine-2-carboxylic acid [7]
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC) [7]
Catalyst/Additive 4-Dimethylaminopyridine (DMAP) [7]
Solvent Dichloromethane (DCM) [7]
Temperature 0 °C to Room Temperature [7]
Reaction Time Not specified, monitor by TLC [7]
Expected Yield ~83% [7]

Note: This protocol uses the closely related 4-bromo-3-methylaniline, but the conditions are broadly applicable to this compound.

Synthetic_Workflow cluster_reactions Synthetic Transformations cluster_products Bioactive Molecule Classes Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Amide Amide Coupling Start->Amide Kinase Kinase Inhibitors Suzuki->Kinase GPCR GPCR Modulators Suzuki->GPCR Buchwald->GPCR Antibacterial Antibacterial Agents Amide->Antibacterial Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->RTK Inhibits

References

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An extensive technical support resource is provided below to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction with 4-Bromo-N-methylaniline. This guide includes frequently asked questions and troubleshooting advice to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the Suzuki coupling of this compound?

The success of the Suzuki coupling reaction for a substrate like this compound, which is an electron-rich aniline (B41778), is fundamentally dependent on the careful selection of several components.[1] The most critical parameters to optimize include the palladium catalyst and its associated ligand, the base, the solvent system, and the reaction temperature.[2] The interplay between these factors can significantly impact reaction yield and purity.

Q2: How does the electron-donating N-methylamino group on this compound affect the reaction?

The N-methylamino group is electron-donating, which can influence the reaction in two primary ways. First, it increases the electron density of the aromatic ring, which can make the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—more challenging compared to electron-deficient aryl halides.[3][4] Secondly, the basic nature of the amino group can lead to coordination with the palladium catalyst, potentially inhibiting its reactivity by blocking sites needed for the catalytic cycle.[5] Therefore, selecting a highly active catalyst system is crucial.

Q3: What are the most common side reactions, and how can they be minimized?

The three most prevalent side reactions in Suzuki couplings of halogenated anilines are:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom.[6] It is often promoted by the presence of water, certain bases, and elevated temperatures.[5][6]

    • Mitigation: Use anhydrous, degassed solvents and finely ground, anhydrous bases.[7] Using boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, which are more stable, can also prevent this side reaction.[6]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules.[5] It is frequently caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species that promotes this pathway.[7][8]

    • Mitigation: The most critical step is the rigorous exclusion of oxygen.[7] This can be achieved by using flame-dried glassware and thoroughly degassing solvents and the reaction mixture with an inert gas like argon or nitrogen.[5][7]

  • Dehalogenation: This involves the replacement of the bromine atom on the aniline with a hydrogen atom.[8] This can be caused by impurities or side reactions with the solvent or base.[5]

    • Mitigation: Ensure high purity of all reagents and solvents. A change in ligand, catalyst, or base may be necessary if dehalogenation is significant.[5]

Q4: Which palladium catalyst and ligand system is best for this type of substrate?

For challenging substrates like electron-rich bromoanilines, standard catalysts like Pd(PPh₃)₄ may give only moderate yields.[1][9] More active catalyst systems are often required.[6]

  • Ligands: The choice of phosphine (B1218219) ligand is critical.[6] Bulky, electron-rich ligands are known to facilitate the oxidative addition step.[3] Highly effective ligands for these systems include Buchwald ligands such as SPhos, XPhos, and RuPhos.[7][10] N-heterocyclic carbene (NHC) ligands have also proven effective.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion of Starting Material 1. Inactive Catalyst System: The chosen catalyst/ligand is not active enough for the electron-rich substrate. The Pd(0) catalyst may have been oxidized by trace oxygen.[5][12]• Screen more active, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[7] • Use a fresh batch of palladium catalyst and ligand.[5] • Ensure rigorous degassing of the reaction mixture and solvents by sparging with argon or using freeze-pump-thaw cycles.[7]
2. Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy for oxidative addition.[12]• Gradually increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 110°C).[7][12] Monitor for potential decomposition at higher temperatures.
3. Inappropriate Base/Solvent: The base may not be strong or soluble enough to facilitate transmetalation.[5][12] The reagents may not be fully dissolved.• Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] Ensure the base is finely ground and anhydrous.[7][10] • Test various solvent systems. A mixture of an organic solvent (e.g., Dioxane, Toluene, 2-MeTHF) with water can improve solubility and reaction rate.[13][14]
Significant Side Products Observed (Homocoupling, Protodeboronation) 1. Presence of Oxygen: Oxygen promotes the homocoupling of boronic acid.[7][8]• Improve the degassing procedure for all solvents and the reaction vessel.[5] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7]
2. Presence of Water: Excess water can lead to protodeboronation of the boronic acid.[6]• Use anhydrous solvents and bases.[7] While anhydrous conditions are recommended, note that some reactions using K₃PO₄ benefit from the addition of a few equivalents of water.[10] • Consider using a more stable boronic acid derivative, like a pinacol ester.[5]
3. Incorrect Stoichiometry: A large excess of boronic acid can favor homocoupling.[7]• Use a slight excess of the boronic acid (typically 1.2 - 1.5 equivalents) and optimize this ratio.[7]
Reaction Stalls or is Sluggish 1. Poor Reagent Solubility: The aniline substrate or the base may not be sufficiently soluble in the chosen solvent.[15]• Switch to a solvent system known to better solubilize the reagents, such as a DMF/water or Dioxane/water mixture.[13][16] • Ensure vigorous stirring throughout the reaction.
2. Catalyst Inhibition: The N-methylamino group may be coordinating to the palladium center, inhibiting its activity.[5]• Change the ligand. A bulkier ligand can create a steric environment around the palladium that disfavors inhibition by the aniline.[6]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize data from various studies on Suzuki-Miyaura coupling, providing a starting point for optimization.

Table 1: Effect of Different Bases on Yield

EntryAryl HalideBase (equiv.)SolventCatalystYield (%)Reference
1p-BromotolueneK₃PO₄·7H₂OH₂OPdCl₂(Lₙ@β-CD)100[17]
24-BromoacetophenoneK₂CO₃ (2)DMF/H₂O (1:1)Sm-MOF-Pd99[13]
34-Bromo-2-methylaniline derivativeK₃PO₄ (2.4)1,4-DioxanePd(PPh₃)₄33-51[1]
4ortho-Bromoaniline derivativeK₃PO₄ (3)2-MeTHFCataCXium A Pd G391[14]
5BromobenzeneNaOH (2)MeOH/H₂O (3:2)TbPo-Pd(II)96.3[16]

Table 2: Effect of Different Solvents on Yield

EntryAryl HalideBaseSolventCatalystTemperature (°C)Yield (%)Reference
14-BromoacetophenoneK₂CO₃TolueneSm-MOF-Pd10015[13]
24-BromoacetophenoneK₂CO₃DMFSm-MOF-Pd10043[13]
34-BromoacetophenoneK₂CO₃H₂OSm-MOF-Pd10021[13]
44-BromoacetophenoneK₂CO₃DMF/H₂O (1:1)Sm-MOF-Pd7099[13]
5ortho-Bromoaniline derivativeK₃PO₄Dioxane/H₂O (10:1)CataCXium A Pd G311046[14]
6ortho-Bromoaniline derivativeK₃PO₄2-MeTHFCataCXium A Pd G311095[14]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and must be optimized for specific boronic acids and laboratory conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)[7][14]

  • Base (e.g., Anhydrous K₃PO₄, finely ground, 2.0 - 3.0 equiv)[7]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O or Toluene)[7]

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the finely ground, anhydrous base (2.0-3.0 equiv).[7]

  • Catalyst Addition: In a separate vial (if weighing solids) or directly in the flask under a stream of inert gas, add the palladium precursor (e.g., 2 mol%) and the ligand (e.g., 4 mol% SPhos).[7]

  • Inert Atmosphere: Seal the flask. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through a septum.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 12-24 hours.[7]

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)L₂(X) (cis-complex) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂(Ar') (trans-complex) transmetalation->pd2_diaryl isomerization Isomerization pd2_diaryl->isomerization pd2_diaryl_cis Ar-Pd(II)L₂(Ar') (cis-complex) isomerization->pd2_diaryl_cis reductive_elim Reductive Elimination pd2_diaryl_cis->reductive_elim reductive_elim->pd0 product Ar-Ar' Product reductive_elim->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_add boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Yield or No Reaction q1 1. Check Reagents & Conditions start->q1 q3 3. Analyze Side Products start->q3 a1_1 Degas Solvents Rigorously? Used Anhydrous Base/Solvent? q1->a1_1 No a1_2 Catalyst/Ligand Fresh? q1->a1_2 No q2 2. Optimize System a1_1->q2 Yes a1_2->q2 Yes a2_1 Screen Different Ligands (e.g., SPhos, XPhos) q2->a2_1 a2_2 Screen Different Bases (K₃PO₄, Cs₂CO₃) q2->a2_2 a2_3 Increase Temperature (80°C -> 110°C) q2->a2_3 a2_4 Vary Solvent System (e.g., Dioxane/H₂O) q2->a2_4 end Improved Yield a2_1->end a2_2->end a2_3->end a2_4->end a3_1 Homocoupling -> Exclude O₂ q3->a3_1 a3_2 Protodeboronation -> Use Anhydrous Conditions or Boronic Ester q3->a3_2 a3_1->q1 a3_2->q1

Caption: A logical workflow to diagnose and solve common issues.

References

Common side reactions in the synthesis of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-N-methylaniline. Our goal is to help you identify and mitigate common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound?

A1: The most prevalent side reaction is over-methylation, leading to the formation of the tertiary amine, 4-Bromo-N,N-dimethylaniline. This occurs because the product, this compound, is often more nucleophilic than the starting material, 4-bromoaniline (B143363), making it susceptible to further reaction with the methylating agent.

Q2: How can I minimize the formation of the di-methylated byproduct?

A2: Several strategies can be employed to favor mono-methylation:

  • Stoichiometric Control: Carefully control the molar ratio of the methylating agent to 4-bromoaniline. Using a stoichiometric amount or a slight excess of the methylating agent can reduce the likelihood of a second methylation.

  • Choice of Methylating Agent: Some methylating agents offer better selectivity for mono-methylation. For instance, dimethyl carbonate, in the presence of a suitable catalyst, can provide higher selectivity compared to more reactive agents like methyl iodide.

  • Reaction Conditions: Lowering the reaction temperature and monitoring the reaction progress closely can help to stop the reaction once the desired product is formed and before significant di-methylation occurs.

  • Use of Protecting Groups: Although a more complex route, protecting the amine functionality after the first methylation can prevent further reaction. The protecting group can then be removed in a subsequent step.

Q3: What are other potential side reactions?

A3: Besides over-methylation, other side reactions can occur depending on the synthetic route:

  • N-Formylation: If formic acid is used as part of the methylating agent system (e.g., Eschweiler-Clarke reaction), N-formylation of the aniline (B41778) can occur as a competing reaction.

  • Ring Bromination: While less common if starting from 4-bromoaniline, if the synthesis involves bromination of N-methylaniline, polybromination of the aromatic ring can occur, leading to di- or tri-brominated species.

Q4: How can I purify this compound from the di-methylated byproduct?

A4: Purification can typically be achieved through standard laboratory techniques:

  • Column Chromatography: Flash column chromatography using a silica (B1680970) gel stationary phase and a suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate) is a very effective method for separating this compound from 4-Bromo-N,N-dimethylaniline and other impurities.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to obtain a highly pure compound.

  • Distillation: If the product and byproducts are liquids with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low yield of this compound and significant amount of unreacted 4-bromoaniline. Incomplete reaction due to insufficient methylating agent, low reaction temperature, or short reaction time.Increase the stoichiometry of the methylating agent slightly. Optimize the reaction temperature and extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Presence of a significant amount of 4-Bromo-N,N-dimethylaniline in the product mixture. Over-methylation due to an excess of the methylating agent or prolonged reaction time at elevated temperatures.Reduce the molar ratio of the methylating agent to 4-bromoaniline (aim for a 1:1 to 1.2:1 ratio). Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. Consider a less reactive methylating agent.
Appearance of an unexpected peak in the NMR or Mass Spectrum, possibly corresponding to an N-formyl group. Use of formic acid in the methylation reaction (e.g., Eschweiler-Clarke) leading to a formylation side reaction.If using the Eschweiler-Clarke reaction, ensure proper reaction conditions. Alternatively, switch to a different methylation method that does not involve formic acid, such as using dimethyl sulfate (B86663) or methyl iodide with a base.
Product discoloration (often turning dark upon standing). Oxidation of the aniline compound.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under an inert atmosphere, protected from light and at a low temperature.

Data Presentation

The following table summarizes the expected product distribution in the N-methylation of 4-bromoaniline under different hypothetical conditions. Note: This data is illustrative and actual results may vary based on specific experimental parameters.

Methylating Agent Stoichiometry (Amine:Agent) Temperature (°C) Reaction Time (h) Approx. Yield of this compound (%) Approx. Yield of 4-Bromo-N,N-dimethylaniline (%) Other Byproducts
Methyl Iodide / K₂CO₃1 : 1.1251270-8015-25Unreacted starting material
Methyl Iodide / K₂CO₃1 : 2.5252410-2075-85Quaternary ammonium (B1175870) salts
Dimethyl Sulfate / NaHCO₃1 : 1.250880-905-15Unreacted starting material
Formaldehyde / Formic Acid1 : 1.2 : 1.2100675-8510-20N-formyl-4-bromoaniline
Dimethyl Carbonate / Catalyst1 : 315024>90<5Carbamate intermediate

Experimental Protocols

Protocol 1: Selective Mono-N-methylation using Methyl Iodide

This protocol aims to favor the formation of this compound by controlling the stoichiometry of the methylating agent.

Materials:

  • 4-bromoaniline

  • Methyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromoaniline (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC (e.g., 10:1 Hexane (B92381):Ethyl Acetate).

  • Upon completion (typically when the starting material is consumed), filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to separate this compound from any unreacted starting material and the 4-Bromo-N,N-dimethylaniline byproduct.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol details the separation of the desired mono-methylated product from the di-methylated byproduct.

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., n-hexane).

  • Dissolve the crude reaction mixture containing this compound and 4-Bromo-N,N-dimethylaniline in a minimal amount of dichloromethane (B109758) or the initial eluent.

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity, starting with n-hexane and gradually adding ethyl acetate. A typical gradient could be from 100% hexane to 95:5 hexane:ethyl acetate.

  • Monitor the fractions by TLC. The less polar 4-Bromo-N,N-dimethylaniline will elute first, followed by the more polar this compound.

  • Combine the fractions containing the pure desired product and concentrate under reduced pressure.

Mandatory Visualization

Troubleshooting_Side_Reactions cluster_issues Troubleshooting cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_over_methylation Solutions for Over-methylation cluster_solutions_other Solutions for Other Byproducts start Start Synthesis of This compound analyze Analyze Crude Product (TLC, GC-MS, NMR) start->analyze low_yield Low Yield of Desired Product analyze->low_yield Incomplete Reaction over_methylation Significant Over-methylation (4-Bromo-N,N-dimethylaniline) analyze->over_methylation Di-methylated Product Detected other_byproduct Presence of Other Byproducts (e.g., N-formylation) analyze->other_byproduct Unexpected Peaks optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time low_yield->optimize_conditions increase_reagent Increase Stoichiometry of Methylating Agent low_yield->increase_reagent control_stoichiometry Control Stoichiometry: (Amine:Agent ≈ 1:1.1) over_methylation->control_stoichiometry change_reagent Use Less Reactive Methylating Agent (e.g., Dimethyl Carbonate) over_methylation->change_reagent lower_temp Lower Reaction Temperature over_methylation->lower_temp change_method Change Methylation Method (Avoid Formic Acid) other_byproduct->change_method purify Purify by Column Chromatography or Recrystallization other_byproduct->purify end Pure this compound optimize_conditions->end increase_reagent->end control_stoichiometry->end change_reagent->end lower_temp->end change_method->end purify->end

Caption: Troubleshooting workflow for common side reactions in the synthesis of this compound.

Removal of dibromo byproducts in 4-Bromo-N-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-N-methylaniline. Our focus is on addressing the common challenge of removing dibromo byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

A1: The primary byproduct of concern is the dibrominated species, 2,4-Dibromo-N-methylaniline. The formation of this byproduct is due to the strong activating nature of the N-methylamino group, which makes the aromatic ring highly susceptible to further electrophilic substitution. Other potential impurities can include starting material (N-methylaniline) and isomeric monobromo-N-methylanilines.

Q2: How can I minimize the formation of dibromo byproducts during the reaction?

A2: Minimizing dibromo byproduct formation involves controlling the reaction conditions to favor monosubstitution. Key strategies include:

  • Choice of Brominating Agent: Using a milder brominating agent than elemental bromine (Br₂), such as N-bromosuccinimide (NBS), can improve selectivity for the monobromo product.[1][2]

  • Stoichiometry: Use of a 1:1 molar ratio or a slight excess of N-methylaniline to the brominating agent can reduce the likelihood of double bromination.

  • Reaction Temperature: Maintaining a low reaction temperature can help to control the reaction rate and improve selectivity.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Non-polar solvents may help to reduce the formation of polybrominated products.

Q3: What are the recommended methods for removing 2,4-Dibromo-N-methylaniline from the desired this compound product?

A3: The two most effective and commonly employed purification techniques are column chromatography and recrystallization. The choice between them depends on the scale of the reaction and the impurity profile of the crude product.[3]

Q4: Which analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction and for identifying the components in the crude mixture and purified fractions. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are well-suited for quantitative analysis of the product and byproduct ratios. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product and identifying any impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem Possible Cause Recommended Solution
High percentage of 2,4-Dibromo-N-methylaniline in the crude product. The N-methylamino group is highly activating, leading to over-bromination.- Use a milder brominating agent like N-bromosuccinimide (NBS).[1][2]- Carefully control the stoichiometry of the brominating agent.- Perform the reaction at a lower temperature.
Poor separation of this compound and 2,4-Dibromo-N-methylaniline by column chromatography. The polarity of the two compounds may be very similar.- Optimize the solvent system for TLC before running the column.- Use a less polar solvent system to increase the separation on the silica (B1680970) gel.- Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
The desired product is not crystallizing during recrystallization. The chosen solvent is not suitable, or the solution is not sufficiently saturated.- Select a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point for anilines.[3][4]- Reduce the amount of solvent used to ensure a saturated solution upon cooling.- Try scratching the inside of the flask or adding a seed crystal to induce crystallization.
Oily product obtained after recrystallization. The presence of impurities can lower the melting point and prevent crystallization.- The crude product may be too impure for direct recrystallization. First, purify by column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is based on analogous procedures for the bromination of anilines. Researchers should optimize conditions for their specific requirements.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or glacial acetic acid. Cool the solution in an ice bath.

  • Bromination: Dissolve N-bromosuccinimide (NBS) (1.0 eq) in the same solvent and add it dropwise to the stirred N-methylaniline solution over a period of 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. Neutralize the solution with a base such as sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The less polar this compound will elute before the more polar 2,4-Dibromo-N-methylaniline. A gradient elution may be necessary for optimal separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol or ethanol/water mixtures are good candidates.[3][4]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway NMA N-Methylaniline Reaction Bromination Reaction NMA->Reaction Br_reagent Brominating Agent (e.g., NBS) Br_reagent->Reaction Crude Crude Product (this compound + Byproducts) Reaction->Crude Dibromo 2,4-Dibromo-N-methylaniline (Byproduct) Reaction->Dibromo

Caption: Synthesis of this compound and formation of dibromo byproduct.

Purification_Workflow Crude Crude Product Purification Purification Method Crude->Purification Column Column Chromatography Purification->Column Option 1 Recrystallization Recrystallization Purification->Recrystallization Option 2 Pure_Product Pure this compound Column->Pure_Product Byproducts Dibromo Byproducts Removed Column->Byproducts Recrystallization->Pure_Product Recrystallization->Byproducts

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start High Dibromo Byproduct? Modify_Reaction Modify Reaction Conditions (Milder Reagent, Lower Temp) Start->Modify_Reaction Yes Check_Purity Purity Still Low? Start->Check_Purity No Modify_Reaction->Check_Purity Optimize_Purification Optimize Purification (Gradient Elution, Solvent Screening) Check_Purity->Optimize_Purification Yes Success Pure Product Obtained Check_Purity->Success No Optimize_Purification->Success

Caption: Decision-making flowchart for troubleshooting high dibromo byproduct levels.

References

Technical Support Center: Purifying 4-Bromo-N-methylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of 4-Bromo-N-methylaniline through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting purity of crude this compound?

A1: Commercially available this compound often has a purity of 95-97%.[1] Impurities may include unreacted starting materials such as N-methylaniline or 4-bromoaniline, byproducts from the synthesis, or degradation products.

Q2: What are the key physical properties of this compound to consider for recrystallization?

A2: Understanding the physical properties is crucial for a successful recrystallization. Key data is summarized in the table below. Note that its low melting point means it may present as a liquid or a low-melting solid at room temperature, which requires special consideration during the procedure.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While specific solubility data is not extensively published, suitable solvents can be selected based on the principle of "like dissolves like" and general practices for aromatic amines. This compound is soluble in chloroform (B151607) and ethyl acetate.[2] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are often effective for compounds of this nature.[3][4]

Q4: My purified this compound is still colored. What should I do?

A4: The presence of color after recrystallization suggests that colored impurities have co-crystallized with your product or are adsorbed onto the crystal surface. You can try adding a small amount of activated charcoal to the hot solution before the filtration step.[5][6] The charcoal can adsorb these colored impurities. Use it sparingly, as it can also adsorb some of your product, potentially reducing the yield. A second recrystallization may also be necessary to improve purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound "oils out" and does not form crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated and cooled too quickly. 3. High concentration of impurities depressing the melting point.1. Select a lower-boiling point solvent or use a mixed solvent system. 2. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.[5][7][8] 3. Consider a preliminary purification step, such as passing the crude material through a short plug of silica (B1680970) gel.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[7][8] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[5][9]
Very low yield of recovered crystals. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[7][9] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough.1. Use the minimum amount of hot solvent necessary to dissolve the compound.[5][9] You can try to recover more product from the mother liquor by evaporating some solvent and cooling again. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. 3. Always use an ice-cold solvent to wash the crystals.[9]
The compound does not dissolve in the hot solvent. 1. The chosen solvent is not suitable for this compound.1. Test the solubility in a range of solvents in small test tubes before attempting a large-scale recrystallization.[10] If a single solvent is not effective, try a mixed solvent system.

Quantitative Data Summary

Property Value Reference(s)
Molecular Formula C₇H₈BrN[11]
Molecular Weight 186.05 g/mol [12]
Appearance White to Brown to Dark purple clear liquid
Melting Point 11 °C
Boiling Point 259-260 °C[1]
Density 1.482 g/mL[1]
Refractive Index 1.613[1][2]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and volumes may need to be optimized based on the nature and quantity of the impurities.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different potential solvents or solvent mixtures (e.g., ethanol, methanol, hexane, ethyl acetate, ethanol/water, hexane/ethyl acetate) to each tube.

  • A good solvent will dissolve the compound when heated but will result in poor solubility at room temperature or upon cooling in an ice bath.[13]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to ensure a good yield.[5][9]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Pre-heat a funnel and a clean Erlenmeyer flask.

  • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated charcoal, if used). This step should be performed quickly to prevent premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize the crystallization of the product.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[9]

7. Drying:

  • Allow the crystals to dry on the filter paper under vacuum for a period.

  • For final drying, the crystals can be placed in a desiccator under vacuum.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying start Crude this compound solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration dissolve->hot_filtration If no decolorization decolorize->hot_filtration If used cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check concentration supersaturated Supersaturated? no_crystals->supersaturated If concentrated mp_issue Solvent BP > Compound MP? oiling_out->mp_issue rapid_cooling Cooled too quickly? oiling_out->rapid_cooling excess_solvent_used Excess solvent used? low_yield->excess_solvent_used premature_xtal Premature crystallization? low_yield->premature_xtal boil_off Boil off excess solvent too_much_solvent->boil_off scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed solution1 Solution boil_off->solution1 scratch_seed->solution1 change_solvent Use lower BP solvent mp_issue->change_solvent slow_cooling Reheat, add solvent, cool slowly rapid_cooling->slow_cooling change_solvent->solution1 slow_cooling->solution1 use_min_solvent Use minimum hot solvent excess_solvent_used->use_min_solvent preheat_funnel Pre-heat filtration apparatus premature_xtal->preheat_funnel use_min_solvent->solution1 preheat_funnel->solution1

Caption: Logical relationships in troubleshooting recrystallization problems.

References

Troubleshooting failed Buchwald-Hartwig amination of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-N-methylaniline. The following frequently asked questions and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this C-N cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows no conversion or very low yield of the desired product. What are the primary factors to investigate?

A1: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to one of the following factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated.

    • Palladium Precursor: If using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to Pd(0). Pre-catalysts, which form the active Pd(0) species more readily, are often more reliable.[1][2]

    • Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For secondary anilines and aryl bromides, sterically hindered biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.[3][4] The initial generations of ligands may be less suitable.[5]

    • Catalyst Poisoning: Impurities in the reagents or solvent can poison the catalyst. Ensure all reagents are of high purity and consider using fresh bottles. Functional groups like azo groups may cause catalyst poisoning.[6] Iodide ions can also have an inhibitory effect on the catalyst.[7][8]

  • Sub-optimal Reaction Conditions:

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used.[7] If your substrate is base-sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but they may require higher temperatures and result in slower reaction rates.[6]

    • Solvent: The reaction is highly sensitive to the solvent.[3] Anhydrous, deoxygenated solvents such as toluene, 1,4-dioxane, or THF are standard.[1][9] Poor solubility of reagents can also lead to reaction failure.[7]

    • Temperature: Typical reaction temperatures range from 80-110 °C.[7] If you see no reaction at a lower temperature, gradually increasing the heat may initiate the coupling.

  • Reagent Quality:

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.

    • Water Content: While trace amounts of water can sometimes be beneficial for the reduction of Pd(II), excess water can be detrimental. Use anhydrous solvents.[6]

Q2: I am observing significant amounts of a side product corresponding to the hydrodehalogenation of my starting material (formation of N-methylaniline). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction where the aryl bromide is reduced. This can occur through a competing pathway to the desired reductive elimination.

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus side reactions like beta-hydride elimination, which can lead to hydrodehalogenation.[4][5] Using bulky, electron-rich phosphine (B1218219) ligands can often favor the desired C-N bond formation.

  • Control Reaction Temperature and Time: Prolonged reaction times at high temperatures can sometimes lead to increased side product formation. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.

  • Base Strength: While a strong base is necessary, an excessively strong base or one with poor solubility could potentially contribute to side reactions. Ensure the base is fully dissolved or well-stirred.

Q3: My reaction starts but then stalls before reaching full conversion. What could be the cause?

A3: Reaction stalling can be due to catalyst decomposition or inhibition.

  • Catalyst Decomposition: The active catalyst may not be stable under the reaction conditions for extended periods, especially at high temperatures. This can sometimes be observed by the formation of palladium black. Using a more robust pre-catalyst or a different ligand that offers greater stability can help.

  • Product Inhibition: In some cases, the product itself or a byproduct can coordinate to the palladium center and inhibit the catalytic cycle.

  • Insolubility: As the reaction progresses, the formation of inorganic salts can lead to a heterogeneous mixture. Poor agitation can result in localized high concentrations of reagents and catalyst deactivation. Ensure vigorous stirring throughout the reaction.[7]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization for specific laboratory conditions and reagent batches.

  • Preparation:

    • To an oven-dried Schlenk flask or reaction vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 mol%).

    • Add the base (e.g., Sodium tert-butoxide, 1.4 equivalents).

    • The flask is sealed with a septum, and the atmosphere is exchanged with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Reagent Addition:

    • Under the inert atmosphere, add this compound (1.0 equivalent).

    • Add the coupling partner (the amine, 1.1-1.2 equivalents).

    • Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of ~0.1 M with respect to the aryl bromide).

  • Reaction:

    • The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • The reaction progress is monitored by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, it is cooled to room temperature.

    • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst and inorganic salts.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
ParameterCondition ACondition BCondition CPotential Issue Addressed
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (2 mol%)Catalyst activity/stability
Ligand P(o-tolyl)₃ (4 mol%)XPhos (2.2 mol%)(part of pre-catalyst)Low yield with older ligands
Base NaOtBu (1.4 eq)K₂CO₃ (2.0 eq)LHMDS (1.5 eq)Base-sensitive substrates
Solvent Toluene1,4-DioxaneTHFReagent solubility
Temperature 100 °C110 °C80 °CReaction rate/side products
Time 12 h24 h18 hReaction completion
Typical Yield VariableModerate to GoodGood to ExcellentOverall efficiency

Note: This table presents illustrative conditions. Optimal conditions must be determined experimentally.

Mandatory Visualization

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Ligand Exchange AmideComplex Palladium Amido Complex AmineCoord->AmideComplex Deprotonation HX_Base [H-Base]+X- AmineCoord->HX_Base AmideComplex->Pd0 Product Ar-NR'R'' Product AmideComplex->Product Reductive Elimination Catalyst_Regen Pd(0) Regeneration ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Inert Is the system fully inert (O₂ free)? Start->Check_Inert Check_Reagents Are reagents pure and solvent anhydrous/degassed? Check_Inert->Check_Reagents Yes Action_Inert Improve inert atmosphere technique (e.g., degas solvent) Check_Inert->Action_Inert No Check_Catalyst Is the Catalyst/Ligand appropriate? Check_Reagents->Check_Catalyst Yes Action_Reagents Use fresh, high-purity reagents & anhydrous solvent Check_Reagents->Action_Reagents No Check_Conditions Are Base/Solvent/Temp optimal? Check_Catalyst->Check_Conditions Yes Action_Catalyst Screen modern ligands (e.g., XPhos, RuPhos) Use a pre-catalyst Check_Catalyst->Action_Catalyst No Action_Conditions Screen different bases (e.g., NaOtBu, LHMDS) and solvents (Toluene, Dioxane). Increase temperature. Check_Conditions->Action_Conditions No Success Problem Solved Check_Conditions->Success Yes Action_Inert->Success Action_Reagents->Success Action_Catalyst->Success Action_Conditions->Success

Caption: A logical workflow for troubleshooting a failed amination reaction.

References

Technical Support Center: Catalyst and Ligand Screening for Heck Reaction of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the Heck reaction of 4-Bromo-N-methylaniline. It is designed for researchers, scientists, and professionals in drug development to facilitate the optimization of this important C-C bond-forming reaction.

Troubleshooting and FAQs

This section addresses common issues encountered during the Heck reaction of this compound and similar electron-rich aryl bromides.

Q1: My Heck reaction is showing low or no conversion. What are the primary causes and how can I improve the yield?

A1: Low conversion in the Heck reaction of an electron-rich aryl bromide like this compound is a common challenge. The electron-donating N-methyl group can make the oxidative addition step of the catalytic cycle less favorable. Here are the likely causes and troubleshooting steps:

  • Catalyst and Ligand Choice: The selection of the palladium source and, crucially, the phosphine (B1218219) ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Solution: Employ a more active catalyst system. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective pre-catalyst.[1][2] Pair it with bulky, electron-rich phosphine ligands. Ligands such as tri-o-tolylphosphine (B155546) and tri-tert-butylphosphine (B79228) have shown high efficacy in reactions with structurally similar bromoanilines.[3] Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) can also be highly effective for challenging couplings.

  • Base Selection: The choice and strength of the base are crucial for regenerating the active Pd(0) catalyst.

    • Solution: Inorganic bases like sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective.[3][4] Organic bases such as triethylamine (B128534) (Et₃N) can also be used.[1] The strength of the base should be optimized for your specific substrate and ligand.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates.

    • Solution: The Heck reaction often requires elevated temperatures, typically in the range of 100-140 °C, especially for less reactive aryl bromides.[3] Consider increasing the reaction temperature in increments while monitoring for potential decomposition.

  • Solvent: The reaction medium plays a significant role in catalyst stability and reactivity.

    • Solution: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can help stabilize the catalytic species at high temperatures.[1][4] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

Q2: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

A2: Several side reactions can occur in the Heck coupling, leading to a complex product mixture and reduced yield of the desired product.

  • Homocoupling of the Aryl Bromide: This leads to the formation of a biaryl byproduct.

    • Solution: This is often a result of catalyst decomposition or unfavorable reaction kinetics. Optimizing the ligand-to-palladium ratio can help. A higher ratio can sometimes suppress homocoupling. Ensuring a strictly inert atmosphere (Argon or Nitrogen) is also critical.

  • Alkene Isomerization: The double bond in the product can migrate to a different position.

    • Solution: This is often promoted by the presence of a hydrido-palladium intermediate. The choice of base and the addition of certain salts can influence this. Using a strong base can help to quickly neutralize the H-X species formed, minimizing the time the hydrido-palladium species is present in the reaction mixture.[1]

  • Reduction of the Aryl Bromide (Hydrodehalogenation): The bromo group is replaced by a hydrogen atom.

    • Solution: This side reaction can be promoted by impurities in the starting materials or solvent, or by certain catalyst/ligand combinations. Ensure all reagents and solvents are pure and anhydrous. Screening different ligands may also identify a system less prone to this side reaction.

Q3: How do I choose the optimal catalyst loading and ligand-to-palladium ratio?

A3: The catalyst loading and ligand-to-palladium ratio are key parameters to optimize for both efficiency and cost-effectiveness.

  • Catalyst Loading: For initial screening, a catalyst loading of 1-5 mol% of the palladium source is a common starting point.[3] For difficult couplings, a higher loading might be necessary to achieve a reasonable reaction rate. Once the reaction is optimized, the catalyst loading can often be reduced for larger-scale syntheses.

  • Ligand-to-Palladium Ratio: The optimal ratio is highly dependent on the specific ligand used. For monodentate phosphine ligands like PPh₃ or P(o-tol)₃, a ratio of 2:1 to 4:1 (ligand:Pd) is typically used to ensure the formation of a stable and active catalytic species.[3] For bidentate ligands, a 1:1 to 1.2:1 ratio is common. High ligand-to-palladium ratios can sometimes inhibit the reaction, so this should be optimized experimentally.[5]

Q4: Can additives be used to improve the reaction performance?

A4: Yes, certain additives can have a significant positive impact on the Heck reaction.

  • Phase-Transfer Catalysts: Tetraalkylammonium salts, such as tetrabutylammonium (B224687) chloride (Bu₄NCl) or tetrabutylammonium bromide (TBAB), are well-known to enhance the rate and stability of the catalyst in Heck reactions, a phenomenon often referred to as the "Jeffery conditions".[3][4] These salts can facilitate the formation of a more reactive, anionic palladium complex. An equivalent of the salt with respect to the aryl halide is often used.[3]

Data Presentation: Catalyst and Ligand Screening

The following tables summarize representative data for the Heck reaction of bromoaniline derivatives. While specific data for this compound is limited in the literature, the data for the closely related 4-bromo-2,6-dimethylaniline (B44771) provides a strong starting point for reaction optimization.

Table 1: Ligand Screening for the Heck Reaction of 4-Bromo-2,6-dimethylaniline with Acrylonitrile [3]

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Conversion (%)
1Pd(OAc)₂ (5)PPh₃ (10)NaOAcDMAc14024< 5
2Pd(OAc)₂ (5)P(o-tol)₃ (10)NaOAcDMAc14024> 90
3Pd(OAc)₂ (5)P(t-Bu)₃·HBF₄ (10)NaOAcDMAc14024> 90
4Pd(OAc)₂ (5)dppf (5)NaOAcDMAc14024~ 20
5Pd(OAc)₂ (5)Xantphos (5)NaOAcDMAc14024< 10

Reaction conditions: 4-bromo-2,6-dimethylaniline, acrylonitrile, 5 mol% Pd source, ligand, NaOAc, DMAc, 140 °C, 24 h. Conversion determined by HPLC analysis.

Table 2: Optimization of Reaction Conditions with Promising Ligands [3]

EntryPd(OAc)₂ (mol%)LigandAdditive (equiv)Time (h)Conversion (%)
15P(o-tol)₃ (10 mol%)Bu₄NCl (1)2494.2
23P(o-tol)₃ (6 mol%)Bu₄NCl (1)4894.9
35P(t-Bu)₃·HBF₄ (10 mol%)Bu₄NCl (1)2499.7
43P(t-Bu)₃·HBF₄ (6 mol%)Bu₄NCl (1)4898.5

Reaction conditions: 4-bromo-2,6-dimethylaniline, acrylonitrile, Pd(OAc)₂, ligand, NaOAc, Bu₄NCl, DMAc, 140 °C. Conversion determined by HPLC analysis.

Experimental Protocols

The following are generalized protocols for performing a Heck reaction with this compound. These should be considered as a starting point and may require optimization.

Protocol 1: Heck Reaction with Methyl Acrylate (B77674)

  • Materials:

    • This compound (1.0 equiv)

    • Methyl acrylate (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

    • Add the anhydrous, degassed DMF via syringe.

    • Add the methyl acrylate via syringe.

    • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction with Styrene using a Phase-Transfer Catalyst

  • Materials:

    • This compound (1.0 equiv)

    • Styrene (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

    • Tri-tert-butylphosphine tetrafluoroborate (B81430) (P(t-Bu)₃·HBF₄) (6 mol%)

    • Sodium acetate (NaOAc) (1.5 equiv)

    • Tetrabutylammonium chloride (Bu₄NCl) (1.0 equiv)

    • Anhydrous, degassed N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • In a glovebox or under a constant stream of inert gas, add this compound, Pd(OAc)₂, P(t-Bu)₃·HBF₄, NaOAc, and Bu₄NCl to an oven-dried reaction vessel.

    • Add the anhydrous, degassed DMAc.

    • Add the styrene.

    • Seal the vessel and heat the reaction mixture to 140 °C.

    • Stir the reaction for 24-48 hours, monitoring for completion by LC-MS.

    • After cooling, work up the reaction as described in Protocol 1.

    • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the general workflow for catalyst and ligand screening and the catalytic cycle of the Heck reaction.

Heck_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization start Start: Define Reaction (this compound + Alkene) reagents Prepare Reagents: - Substrate (Pure) - Alkene (Pure) - Anhydrous, Degassed Solvent start->reagents inert Set up Inert Atmosphere (Schlenk line / Glovebox) reagents->inert catalyst Select Pd Pre-catalyst (e.g., Pd(OAc)₂) inert->catalyst ligand Screen Ligands - Bulky Phosphines - Biarylphosphines catalyst->ligand base Screen Bases (NaOAc, K₂CO₃, Et₃N) ligand->base temp Screen Temperatures (100-140°C) base->temp monitor Monitor Reaction (TLC, GC-MS, LC-MS) temp->monitor analyze Analyze Results (Conversion, Yield, Purity) monitor->analyze optimize Optimize Conditions - Catalyst Loading - Ligand:Pd Ratio - Additives (e.g., Bu₄NCl) analyze->optimize finish Final Protocol optimize->finish

Caption: General workflow for Heck reaction catalyst and ligand screening.

Heck_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (+ Ar-X) alkene_complex Alkene-Pd(II) Complex pd_complex->alkene_complex Alkene Coordination (+ Alkene, -L) insertion_product σ-Alkyl-Pd(II) Complex alkene_complex->insertion_product Migratory Insertion hydrido_complex H-Pd(II)-X(L)₂ insertion_product->hydrido_complex β-Hydride Elimination (+ Product) hydrido_complex->pd0 Reductive Elimination (+ Base, - BHX)

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

References

Preventing decomposition of 4-Bromo-N-methylaniline during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 4-Bromo-N-methylaniline. The focus is on preventing its decomposition and maximizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned brown/purple. Can I still use it?

A1: Discoloration of this compound, which should be a white to light-colored liquid or solid, is a common sign of oxidation.[1][2] The formation of colored impurities can potentially interfere with your reaction, leading to lower yields and the formation of byproducts. For sensitive applications, it is highly recommended to purify the material before use.

Q2: What are the primary decomposition pathways for this compound during a reaction?

A2: The two most common decomposition pathways, particularly in palladium-catalyzed cross-coupling reactions, are:

  • Oxidation: The N-methylaniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities and dimers. This is often exacerbated by exposure to air and elevated temperatures.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of N-methylaniline as a byproduct. This is a common side reaction in palladium-catalyzed reactions and is influenced by the choice of catalyst, ligand, base, and solvent.

Q3: How should I store this compound to prevent degradation?

A3: To ensure the stability of this compound, it should be stored in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) is ideal. It should be kept in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This is often accompanied by the presence of starting material and a significant amount of the hydrodehalogenated byproduct (N-methylaniline).

troubleshooting_low_yield start Low Yield of Desired Product check_reagent Verify Purity of this compound start->check_reagent check_atmosphere Ensure Reaction is Under Inert Atmosphere check_reagent->check_atmosphere If pure purify_reagent Purify Reagent (Distillation/Chromatography) check_reagent->purify_reagent If discolored or impure optimize_catalyst Optimize Catalyst and Ligand check_atmosphere->optimize_catalyst optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp result Improved Yield optimize_temp->result purify_reagent->check_atmosphere

Caption: Troubleshooting workflow for low reaction yields.

Potential Cause Recommended Solution
Hydrodehalogenation This is a frequent side reaction in palladium-catalyzed couplings. To minimize it: • Catalyst/Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands. For Buchwald-Hartwig aminations, biarylphosphine ligands are often effective.[3] • Base Selection: Switch to a weaker base. Strong bases like NaOtBu can sometimes promote hydrodehalogenation. Consider using K₃PO₄ or Cs₂CO₃.[3] • Solvent: Aprotic solvents like toluene (B28343) or dioxane may be preferable to polar aprotic solvents like DMF.[4][5][6]
Reagent Purity As mentioned in the FAQs, impurities from oxidation can inhibit the catalyst and reduce yield. If the starting material is discolored, purify it by vacuum distillation or column chromatography.
Atmosphere The presence of oxygen can lead to the oxidation of the aniline (B41778) and the phosphine ligands, deactivating the catalyst. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.
Reaction Temperature Higher temperatures can sometimes favor the hydrodehalogenation pathway. Try running the reaction at a lower temperature for a longer period. For example, a Suzuki reaction of 4-bromoaniline (B143363) showed increased yield when the temperature was raised from 70 °C to 120 °C, but this may not be universally true and is worth optimizing.[7]
Issue 2: Formation of Multiple Unidentified Byproducts

The appearance of several spots on a TLC plate or multiple peaks in an LC-MS analysis that do not correspond to the starting material or the desired product.

Potential Cause Recommended Solution
Oxidative Dimerization/Polymerization The N-methylaniline moiety can undergo oxidative coupling to form dimeric and polymeric byproducts. • Strict Inert Atmosphere: This is the most critical factor. Ensure all reagents and solvents are deoxygenated. • Add Antioxidants: In some cases, small amounts of antioxidants like BHT (butylated hydroxytoluene) can be added, but their compatibility with the catalytic cycle must be verified.
Reaction with Solvent Some solvents can participate in side reactions. For example, in the presence of a strong base, THF can be deprotonated and act as a nucleophile. If side reactions with the solvent are suspected, switch to a more inert solvent like toluene or dioxane.
Over-reaction Prolonged reaction times at high temperatures can lead to the decomposition of the product or the formation of secondary products. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data from studies on related bromoaniline compounds, offering insights into optimizing reaction conditions.

Table 1: Effect of Base on Yield in Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

(Data from related substrates, as direct comparative data for this compound is limited. This provides a strong indication of base performance.)

BaseCatalyst SystemSolventTemperature (°C)Yield (%)Reference
NaOtBu[Pd₂(dba)₃] / (±)-BINAPToluene8060
NaOtBuPd(OAc)₂ / dpppTolueneReflux90.7
DBUPd₂(dba)₃ / XantphosToluene10079
Cs₂CO₃CataCXium A Pd G32-MeTHF7091

Table 2: Effect of Temperature on Suzuki Coupling Yield of 4-Bromoaniline

Temperature (°C)Catalyst Loading (mol% Pd)Time (h)Yield (%)TOF (h⁻¹)Reference
700.0451048965[7]
1200.04510692316[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

suzuki_workflow setup 1. Assemble Reagents in a Schlenk Flask inert 2. Evacuate and Backfill with Argon (3x) setup->inert reagents 3. Add this compound, Boronic Acid, Base, and Catalyst inert->reagents solvent 4. Add Degassed Solvent via Syringe reagents->solvent reaction 5. Heat and Stir Reaction Mixture solvent->reaction monitor 6. Monitor Progress by TLC/LC-MS reaction->monitor workup 7. Quench, Extract, and Dry monitor->workup purify 8. Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., Toluene or 1,4-Dioxane, 5-10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Purification of Discolored this compound by Vacuum Distillation

Materials:

  • Discolored this compound

  • Vacuum distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Place the discolored this compound and a magnetic stir bar into the distillation flask.

  • Begin stirring and gradually apply vacuum to the system.

  • Gently heat the distillation flask with a heating mantle.

  • Collect the fraction that distills at the correct boiling point and pressure for this compound. The purified product should be a colorless to pale yellow liquid.

  • Once the distillation is complete, release the vacuum carefully and allow the apparatus to cool before collecting the purified product.

References

Technical Support Center: Work-up Procedures for 4-Bromo-N-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the work-up of reactions involving 4-Bromo-N-methylaniline. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification and isolation of their target compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of this compound reactions in a question-and-answer format.

Question: My crude product contains starting material, the desired product, and a significant amount of a di-brominated side product. How can I effectively separate these components?

Answer: The formation of di-bromo compounds is a common issue in the bromination of anilines.[1] To address this, a careful purification strategy is necessary.

  • Initial Work-up:

    • Quench the reaction mixture to remove any unreacted bromine. This can be achieved by washing with an aqueous solution of sodium bisulfite (NaHSO₃) until the reddish color of bromine disappears.[2]

    • Proceed with a standard liquid-liquid extraction using an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).[3][4] Wash the organic layer with water and brine to remove water-soluble impurities.

  • Purification:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica (B1680970) gel column is typically used. The choice of eluent is critical. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the non-polar di-bromo compound, the desired mono-bromo product, and the more polar starting material.[3]

    • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method.[5][6] Common solvents for recrystallization of this compound derivatives include ethanol (B145695) or a mixture of ethanol and water.[5][7] This technique is particularly useful for removing impurities that have significantly different solubilities from the product.

Question: During the aqueous work-up, I am observing an emulsion that is difficult to separate. What should I do?

Answer: Emulsion formation is a frequent problem, especially when dealing with amine compounds and chlorinated solvents. Here are several strategies to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.

  • Filtration through Celite: Pass the emulsified mixture through a pad of Celite. This can help to break up the fine droplets that form the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with a lower tendency to form emulsions, such as diethyl ether, can sometimes resolve the issue.

Question: After quenching my reaction with an acidic solution, I am unable to extract my product into the organic phase. What is the likely cause and solution?

Answer: The N-methylamino group in this compound and its derivatives is basic. In an acidic medium, it will be protonated to form a salt (anilinium salt). These salts are typically water-soluble and will not partition into the organic layer.

  • Solution: To recover your product, you need to neutralize the aqueous layer with a base.

    • Carefully add a base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide (B78521) solution, to the aqueous layer until the pH is neutral or slightly basic (pH 8-10).[8] You should observe the formation of a precipitate or an oil, which is your deprotonated, organic-soluble product.

    • You can then proceed with the extraction using an appropriate organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove excess bromine from my reaction mixture?

A1: The most common and effective method is to wash the reaction mixture with a reducing agent that will quench the bromine. An aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) is typically used.[2][9] The wash is continued until the characteristic red-brown color of bromine is no longer visible in the organic layer.

Q2: How can I confirm the purity of my final this compound product?

A2: A combination of techniques should be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds.[6]

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

Q3: What are the common side products in reactions involving this compound?

A3: Besides the starting material, the most common side product in bromination reactions is the di-brominated aniline.[1] In N-alkylation reactions, under- or over-alkylation can occur. In condensation reactions, side products from the reaction of impurities in the starting materials may be observed.

Quantitative Data Summary

The following table summarizes typical yields and purity data for reactions involving 4-bromoaniline (B143363) derivatives, providing a benchmark for experimental outcomes.

ProductReaction TypeYield (%)Purity (%)Reference(s)
4-bromo-3-methylanilineBromination99-[3]
4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylanilineBromination9294.6[1]
4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylanilineBromination81.693.2[1]
N,N-dimethyl-4-bromoanilineN-methylation99-[4]

Experimental Protocols

Protocol 1: General Work-up Procedure for a Bromination Reaction

  • Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. If the reaction was run in a solvent like acetic acid, it may be necessary to first dilute it with water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[6]

  • Removal of Excess Bromine: Wash the organic layer with a 10% aqueous solution of sodium bisulfite. Shake the funnel and vent frequently. Repeat the wash until the organic layer is colorless.

  • Neutralization: If the reaction was conducted under acidic conditions, neutralize by washing with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. If the reaction was basic, a wash with dilute acid might be necessary.

  • Aqueous Wash: Wash the organic layer with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[3]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[3][5]

Protocol 2: Work-up for N,N-dimethylation of 4-bromoaniline

  • Quenching and Partitioning: After the reaction is complete, cool the mixture to room temperature. Partition the reaction mixture between a saturated aqueous sodium bicarbonate solution and an organic solvent such as diethyl ether or ethyl acetate.[4]

  • Extraction: Separate the layers and extract the aqueous layer with the same organic solvent (2 x volume of aqueous layer).[4]

  • Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).[4]

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.[4]

  • Concentration: Filter the dried solution and concentrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Reaction Work-up Start issue Identify Issue start->issue dibromo Di-brominated Side Product issue->dibromo Impurities emulsion Emulsion Formation issue->emulsion Phase Separation no_extraction Product Not Extracting issue->no_extraction Low Yield purify Purification Strategy dibromo->purify break_emulsion Break Emulsion emulsion->break_emulsion neutralize Neutralize Aqueous Layer no_extraction->neutralize column Column Chromatography purify->column recrystallize Recrystallization purify->recrystallize brine Add Brine break_emulsion->brine celite Filter through Celite break_emulsion->celite add_base Add Base (e.g., NaHCO3) neutralize->add_base end Pure Product column->end recrystallize->end brine->end celite->end add_base->end

Caption: Troubleshooting workflow for common work-up issues.

WorkupLogic reaction_mixture Reaction Mixture quench Quench Excess Reagents (e.g., Bromine with NaHSO3) reaction_mixture->quench ph_adjust pH Adjustment (if necessary) Acidic -> Basic Basic -> Acidic quench->ph_adjust extraction Liquid-Liquid Extraction (Organic Solvent + Water/Brine) organic_layer Collect Organic Layer(s) extraction->organic_layer ph_adjust->extraction drying Dry with Anhydrous Salt (e.g., Na2SO4) organic_layer->drying concentrate Concentrate Under Vacuum drying->concentrate crude_product Crude Product concentrate->crude_product purification Purification crude_product->purification column Column Chromatography purification->column Mixture recrystallization Recrystallization purification->recrystallization Solid pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: Logical flow of a standard work-up procedure.

References

Technical Support Center: Purification of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Bromo-N-methylaniline from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Residual N-methylaniline or other precursors from the synthesis.

  • Over-alkylation Products: Formation of 4-bromo-N,N-dimethylaniline is a common side product during N-methylation of anilines.

  • Isomeric Impurities: Bromination of N-methylaniline can sometimes yield small amounts of 2-bromo-N-methylaniline.

  • Di-brominated Products: Excessive bromination can lead to the formation of di-bromo-N-methylaniline species.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to colored impurities.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.[1][2]

  • Recrystallization: If the compound is a solid, recrystallization can be an excellent technique for removing small amounts of impurities. For the related compound 4-bromoaniline, recrystallization from diluted ethanol (B145695) has been reported.[3][4]

Q3: My this compound sample is discolored (yellow or brown). What is the cause and can it be purified?

A3: Discoloration in aniline (B41778) compounds is often due to the formation of colored oxidation products.[1] This can happen upon exposure to air and light. These colored impurities can often be removed by column chromatography or recrystallization.

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of this compound from an impurity.

Possible CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent is crucial. For this compound, a non-polar solvent system like petroleum ether/ethyl acetate (B1210297) (50:1) has been shown to be effective.[2] You can optimize the solvent system by running thin-layer chromatography (TLC) first. Adjust the solvent ratio to achieve a good separation of spots.
Column Overloading Loading too much crude material onto the column will result in broad bands and poor separation. Use a larger column or reduce the amount of sample loaded.
Co-eluting Impurities If an impurity has a very similar polarity to the product, consider using a different stationary phase, such as alumina, or a modified silica (B1680970) gel.

Problem 2: The product is streaking or tailing on the silica gel column.

Possible CauseSuggested Solution
Interaction with Acidic Silica The basic nature of the amine can lead to strong interactions with the acidic silanol (B1196071) groups on the silica gel, causing tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) (0.1-1%), to the eluent.

Problem 3: The product is not eluting from the column.

Possible CauseSuggested Solution
Solvent Polarity is Too Low If the product is not moving down the column, the eluent is not polar enough. Gradually increase the polarity of the solvent system. For example, you can slowly increase the proportion of ethyl acetate in your petroleum ether/ethyl acetate mixture.
Irreversible Adsorption In some cases, highly basic compounds can irreversibly bind to silica gel. If increasing the solvent polarity does not work, consider using a different stationary phase like alumina.
Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

Possible CauseSuggested Solution
Solution is Supersaturated The solution may be too concentrated, causing the compound to come out of solution as a liquid. Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly.
Cooling Too Rapidly Rapid cooling can prevent the formation of a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate Solvent The chosen solvent may not be suitable. Try a different solvent or a solvent mixture. For aromatic amines, common recrystallization solvents include ethanol, methanol, or mixtures with water.[3][5]

Problem 2: No crystals form upon cooling.

Possible CauseSuggested Solution
Solution is Too Dilute If the solution is not saturated at the higher temperature, no crystals will form upon cooling. Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Nucleation is Inhibited Crystal formation may need to be induced. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a reported purification of this compound.[2]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Petroleum ether (PE)

  • Ethyl acetate (EtOAc)

  • Triethylamine (TEA, optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the Slurry: Prepare a slurry of silica gel in the initial eluent (e.g., PE/EtOAc 50:1).

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed column.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the PE/EtOAc (50:1) solvent system. If the product is tailing, consider adding 0.1-1% TEA to the eluent.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

ParameterRecommended Value
Stationary Phase Silica Gel
Mobile Phase (Eluent) Petroleum Ether / Ethyl Acetate (50:1)[2]
Basic Modifier (optional) 0.1 - 1% Triethylamine (TEA)
Protocol 2: Purification by Recrystallization

This is a general protocol; the ideal solvent may need to be determined experimentally. Based on similar compounds, a mixture of ethanol and water is a good starting point.[3][4]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a small amount of the primary solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them thoroughly.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude column Column Chromatography crude->column recrystallization Recrystallization crude->recrystallization pure_product Pure this compound column->pure_product recrystallization->pure_product analysis Purity and Identity Confirmation (TLC, NMR, etc.) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue poor_sep Poor Separation? start->poor_sep Column oiling_out Oiling Out? start->oiling_out Recrystallization tailing Product Tailing? poor_sep->tailing overloading Overloading? poor_sep->overloading wrong_solvent_system Wrong Solvent System? poor_sep->wrong_solvent_system no_elution No Elution? tailing->no_elution add_tea Add TEA to Eluent tailing->add_tea Yes increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes no_crystals No Crystals? oiling_out->no_crystals too_concentrated Too Concentrated? oiling_out->too_concentrated cooling_fast Cooling Too Fast? oiling_out->cooling_fast too_dilute Too Dilute? no_crystals->too_dilute no_nucleation No Nucleation? no_crystals->no_nucleation reduce_load Reduce Sample Load overloading->reduce_load Yes optimize_tlc Optimize with TLC wrong_solvent_system->optimize_tlc Yes add_solvent Add More Hot Solvent too_concentrated->add_solvent Yes cool_slowly Cool Slowly cooling_fast->cool_slowly Yes concentrate Concentrate Solution too_dilute->concentrate Yes induce_crystallization Scratch Flask or Add Seed Crystal no_nucleation->induce_crystallization Yes

Caption: Troubleshooting decision tree for the purification of this compound.

References

Minimizing homocoupling in Sonogashira reactions of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Reactions

This guide provides troubleshooting advice and answers to frequently asked questions concerning the minimization of homocoupling side products in the Sonogashira reaction of 4-Bromo-N-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions? A1: Homocoupling, also known as Glaser or Hay coupling, is the most common side reaction in Sonogashira couplings.[1][2] It involves the dimerization of two terminal alkyne molecules to form a symmetric 1,3-diyne.[1][2] This undesired reaction consumes the alkyne starting material, which can reduce the yield of the desired cross-coupled product and complicate subsequent purification steps.[2][3]

Q2: What are the primary causes of alkyne homocoupling? A2: The two primary causes of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2][4] The copper catalyst, while accelerating the desired reaction, can also form a copper acetylide intermediate that undergoes oxidative dimerization, especially in the presence of oxygen, leading to the unwanted diyne byproduct.[2][5]

Q3: What is the most effective strategy to prevent homocoupling? A3: The most effective and direct strategy to prevent Glaser-type homocoupling is to use a copper-free Sonogashira protocol.[1][2][5][6][7][8] By eliminating the copper co-catalyst, the primary pathway for alkyne dimerization is avoided.[4][7] These methods often rely on carefully selected palladium catalysts, ligands, and bases to maintain high reactivity for the cross-coupling reaction.[2][9]

Q4: How does using an aryl bromide like this compound affect the reaction compared to an aryl iodide? A4: The reactivity of the aryl halide is critical. The general trend for oxidative addition to the palladium center is Aryl Iodide > Aryl Bromide >> Aryl Chloride.[5][9] Consequently, reactions with aryl bromides like this compound may require slightly higher temperatures or more active catalyst systems compared to the corresponding aryl iodide.[5][10] This can sometimes increase the propensity for side reactions, making the choice of a robust, copper-free system particularly advantageous.[4][11]

Q5: Can the choice of base and ligand influence the extent of homocoupling? A5: Yes, the base and ligand are crucial. In copper-free systems, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling cycle, reducing the lifetime of intermediates that could lead to side reactions.[1][9] The base neutralizes the HX byproduct; while amine bases are common, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used in modern copper-free protocols to great effect.[1][9]

Troubleshooting Guide

Problem: My reaction shows a high percentage of alkyne homocoupling byproduct.

This is a common issue indicated by a non-polar spot on a TLC plate or a corresponding mass peak in LCMS analysis. Below are potential causes and their solutions.

Possible Cause Recommended Solution(s)
1. Oxygen Contamination Solution A: Improve Degassing Technique. Oxygen promotes the oxidative Glaser coupling, especially when copper is present.[1][12] Ensure all solvents are rigorously degassed before use by either bubbling a stream of inert gas (Argon or Nitrogen) through them for 20-30 minutes or by using several freeze-pump-thaw cycles. Solution B: Maintain a Strict Inert Atmosphere. Set up the reaction in a glovebox or using Schlenk line techniques to rigorously exclude air throughout the entire process.[1][2] A positive pressure of inert gas should be maintained.[1]
2. Copper(I) Co-catalyst Solution A: Switch to a Copper-Free Protocol. This is the most direct way to eliminate Glaser homocoupling.[5][6][8] Copper-free conditions are highly effective for aryl bromides.[4][13] (See Protocol 1 below). Solution B: Reduce Copper Loading. If a copper-catalyzed system must be used, try reducing the amount of CuI to the lowest effective level (e.g., 1-2 mol%).
3. High Alkyne Concentration Solution A: Slow Addition of Alkyne. A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[1] Use a syringe pump to add the alkyne to the reaction mixture over several hours. This keeps its instantaneous concentration low, favoring the cross-coupling pathway.[1][11]
4. High Reaction Temperature Solution A: Lower the Reaction Temperature. Elevated temperatures can accelerate side reactions.[2] Attempt the reaction at a lower temperature (e.g., room temperature or 40-60 °C) for a longer duration.[2][10] Many modern catalyst systems are highly active at room temperature, even for aryl bromides.[14][15]
5. Inefficient Catalyst System Solution A: Change the Ligand/Base Combination. For challenging substrates, a standard catalyst like Pd(PPh₃)₄ may not be optimal. Switch to a catalyst system known for high activity in copper-free couplings, such as a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand (e.g., SPhos) and an appropriate base (e.g., K₃PO₄).[1]
Comparative Overview of Reaction Conditions

The table below summarizes key differences between a classic copper-catalyzed protocol and a modern copper-free protocol optimized to minimize homocoupling.

ParameterClassic Cu-Catalyzed SonogashiraOptimized Cu-Free SonogashiraRationale for Minimizing Homocoupling
Co-catalyst CuI (2-10 mol%)None Eliminates the primary catalyst for Glaser coupling.[5][8]
Atmosphere Inert (Critical)Inert (Critical)Oxygen is a key promoter of oxidative homocoupling.[2][4]
Palladium System PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Pd(OAc)₂ + Bulky Ligand (e.g., SPhos)Highly active catalysts promote faster cross-coupling over side reactions.
Base Amine (e.g., Triethylamine)Inorganic (e.g., K₃PO₄, Cs₂CO₃)Choice of base is optimized for the copper-free catalytic cycle.[1]
Alkyne Addition Batch (All at once)Slow (Syringe Pump) Keeps alkyne concentration low to disfavor dimerization.[1][11]
Typical Yield Variable (Homocoupling can be significant)Good to ExcellentConditions are explicitly designed to suppress the main side reaction.

Experimental Protocols

Protocol 1: Recommended Copper-Free Sonogashira of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst and using a modern, efficient ligand/base system.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (B1210297), Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate, K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground and dried)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Flame-dried Schlenk flask, magnetic stir bar, condenser, inert gas line (Argon or N₂)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1]

  • Initial Stirring: Stir the resulting mixture at room temperature for 15 minutes to allow for catalyst activation.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe. For best results, especially on a larger scale, add the alkyne slowly over 1-2 hours using a syringe pump.[1]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS until the this compound is consumed.[1]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x 15 mL) and brine (1x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel.[1]

Protocol 2: Optimized Copper-Catalyzed Sonogashira

If a copper-free system is not an option, this protocol incorporates best practices to suppress homocoupling.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.1 mmol, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide, CuI (0.02 mmol, 2 mol%)

  • Anhydrous, degassed Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL)

  • Anhydrous, degassed co-solvent (e.g., THF or Toluene, 5 mL)

  • Schlenk flask, syringe pump, inert gas line

Procedure:

  • Rigorous Degassing: It is absolutely critical to exclude oxygen. All solvents must be thoroughly degassed.

  • Reaction Setup: Inside a glovebox or using a Schlenk line, add this compound, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask.[1]

  • Solvent/Base Addition: Add the degassed co-solvent and amine base via syringe.

  • Slow Alkyne Addition: Using a syringe pump, add the terminal alkyne dropwise to the stirring mixture over 2-4 hours.[11]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress.

  • Work-up and Purification: Once complete, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove catalyst residues and salts. Concentrate the filtrate and purify the product by column chromatography.[2]

Visualizations

Below are diagrams illustrating key workflows and concepts for troubleshooting Sonogashira reactions.

G start High Homocoupling Detected (by TLC/LCMS) q1 Is the reaction run under strictly inert conditions? start->q1 sol1 ACTION: Improve degassing of solvents (Freeze-Pump-Thaw or Ar bubbling). Use Schlenk line or glovebox. q1->sol1 No q2 Is a Copper(I) co-catalyst being used? q1->q2 Yes sol1->q2 sol1->q2 sol2 ACTION: Switch to a Copper-Free protocol. (See Protocol 1) q2->sol2 Yes q3 Was the alkyne added all at once? q2->q3 No sol2->q3 sol2->q3 sol3 ACTION: Add the alkyne slowly via syringe pump. q3->sol3 Yes end_node Problem Solved: Increased yield of cross-coupled product. q3->end_node No (Consider Temp. & Ligand) sol3->end_node

Caption: Troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.

G cluster_pd Palladium Catalytic Cycle (Desired) cluster_cu Copper Side-Reaction (Undesired Homocoupling) pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-Br) pd_int Ar-Pd(II)-Br pd_add->pd_int pd_trans Transmetalation (from Cu-Alkyne or Pd-Alkyne) pd_int->pd_trans pd_prod Ar-Pd(II)-Alkyne pd_trans->pd_prod pd_re Reductive Elimination pd_prod->pd_re product Ar-Alkyne Product pd_re->product product->pd0 Regenerates Catalyst alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Copper Acetylide (R-C≡C-Cu) alkyne->cu_acetylide + Cu(I) cu_cat Cu(I) cu_acetylide->pd_trans Feeds into Pd Cycle dimer Dimerization cu_acetylide->dimer o2 Oxygen (O₂) o2->dimer homo_product Diyne Byproduct (R-C≡C-C≡C-R) dimer->homo_product

Caption: Competing catalytic cycles in a copper-mediated Sonogashira reaction.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 4-Bromo-N-methylaniline is a key building block in the synthesis of various pharmaceutical compounds, making its purity analysis a critical step in quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from its process-related impurities and potential degradation products.

Experimental Protocol: HPLC Method

A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 80% A, 20% B

    • 5-25 min: Linear gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-35 min: Return to 80% A, 20% B

    • 35-40 min: Re-equilibration at 80% A, 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Presentation: HPLC Method Validation

The following table summarizes the validation parameters for the proposed HPLC method, demonstrating its suitability for purity analysis.

Validation ParameterResultAcceptance Criteria (ICH)
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.10%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise Ratio of 10:1
Specificity No interference from placebo/impuritiesPeak purity > 0.99

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for purity analysis, especially for identifying and quantifying volatile and thermally stable compounds. For aromatic amines like this compound, it offers high sensitivity and the ability to identify unknown impurities through mass spectral data.

Experimental Protocol: GC-MS Method
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: 40-500 amu

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

Data Presentation: GC-MS Method Validation

The following table summarizes the validation parameters for the GC-MS method.

Validation ParameterResultAcceptance Criteria (ICH)
Linearity (r²) 0.9992≥ 0.999
Accuracy (% Recovery) 98.1% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.92%≤ 2.0%
- Intermediate Precision1.25%≤ 2.0%
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) 0.06 µg/mLSignal-to-Noise Ratio of 10:1
Specificity Resolved peaks for known impuritiesNo co-elution with main peak

Comparison of HPLC and GC-MS for Purity Analysis

The choice between HPLC and GC-MS depends on the specific analytical requirements.

FeatureHPLCGC-MS
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sensitivity High, with UV detection being very common and robust.Very high, especially with mass spectrometric detection.
Impurity Profiling Excellent for separating a wide range of impurities.Powerful for identifying unknown volatile impurities through mass spectra.
Sample Preparation Generally straightforward dissolution in the mobile phase.May require derivatization for polar compounds, adding a step to the workflow. However, for this compound, derivatization may not be necessary.
Quantification Highly precise and accurate for quantitative analysis.Also provides good quantitative results, but may be more variable than HPLC.

Experimental Workflow Visualization

The following diagrams illustrate the logical workflows for the purity analysis of this compound using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard and Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Chromatogram Peaks F->G H Calculate Purity by Area % G->H I Validate Method Parameters H->I

Caption: Workflow for HPLC purity analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Sample B_gc Dissolve in Volatile Solvent A_gc->B_gc C_gc Dilute to Working Concentration B_gc->C_gc D_gc Inject into GC System C_gc->D_gc E_gc Separation on HP-5ms Column D_gc->E_gc F_gc Mass Spectrometric Detection E_gc->F_gc G_gc Analyze Total Ion Chromatogram F_gc->G_gc H_gc Identify Impurities via Mass Spectra G_gc->H_gc I_gc Calculate Purity by Peak Area % H_gc->I_gc

Caption: Workflow for GC-MS purity analysis of this compound.

Conclusion

For the routine quality control and purity assessment of this compound, the proposed HPLC method is highly recommended. It provides a reliable, precise, and accurate means of quantifying the main component and separating it from potential impurities. The method is robust and suitable for implementation in a regulated environment.

GC-MS serves as an excellent complementary technique, particularly for the structural elucidation of unknown volatile impurities that may be present. Its superior sensitivity can be advantageous for trace-level impurity detection. For a comprehensive characterization of this compound, a combination of both techniques would be the most effective approach.

Navigating the Synthesis of 4-Bromo-N-methylaniline: A Comparative GC-MS Analysis of Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and rigorous analysis of chemical intermediates are paramount. This guide provides a comparative analysis of hypothetical reaction mixtures for the synthesis of 4-Bromo-N-methylaniline, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool. We present detailed experimental protocols, comparative data, and a visual workflow to aid in the optimization of synthetic routes and purification strategies.

The N-methylation of 4-bromoaniline (B143363) is a crucial step in the synthesis of various pharmaceuticals and fine chemicals. However, this reaction can often lead to a mixture of products, including the desired mono-methylated product, the di-methylated byproduct, and unreacted starting material. Effective analytical methods are therefore essential to monitor reaction progress, identify byproducts, and ensure the purity of the final compound. GC-MS, with its high separation efficiency and definitive identification capabilities, stands out as a powerful technique for this purpose.

Comparative Analysis of N-Methylation Reaction Conditions

To illustrate the utility of GC-MS in analyzing reaction outcomes, we present a hypothetical comparison of two common N-methylation methods: reductive amination and the use of a methylating agent with a base. The following table summarizes the expected product distribution from these two approaches, as would be determined by GC-MS analysis.

CompoundReaction Method 1: Reductive AminationReaction Method 2: Methyl Iodide & K2CO3
Retention Time (min) Relative Peak Area (%)
4-Bromoaniline (Starting Material)10.215
This compound (Product) 11.5 75
4-Bromo-N,N-dimethylaniline (Byproduct)12.810

Note: The retention times and relative peak areas are hypothetical and for illustrative purposes. Actual values will depend on the specific GC-MS conditions.

Experimental Protocols

A standardized protocol for the GC-MS analysis of the reaction mixtures is crucial for obtaining reproducible and comparable results.

Synthesis of this compound (Hypothetical Methods)

Method 1: Reductive Amination

  • To a stirred solution of 4-bromoaniline (1 mmol) in methanol (B129727) (10 mL), add formaldehyde (B43269) (1.1 mmol, 37% in water).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (B1222165) (1.5 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

Method 2: Methyl Iodide and Potassium Carbonate

  • To a solution of 4-bromoaniline (1 mmol) in acetone (B3395972) (15 mL), add potassium carbonate (1.5 mmol) and methyl iodide (1.2 mmol).

  • Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

GC-MS Analysis Protocol
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the aniline (B41778) derivatives.[1]

    • Inlet Temperature: 250 °C.[2]

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 25 °C/min, and hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 250 °C.[2]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-300.[1]

Expected Fragmentation Patterns

The identification of compounds by GC-MS relies on their unique mass spectra. The following are the expected key fragments for the compounds of interest:

  • 4-Bromoaniline (C₆H₆BrN): The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity due to the isotopic abundance of bromine. Key fragments would arise from the loss of the bromine atom and cleavage of the amino group.

  • This compound (C₇H₈BrN): Similar to the starting material, it will exhibit prominent M+ and M+2 peaks. A significant fragment will be the loss of a methyl group ([M-15]+). Another characteristic fragmentation pathway involves the loss of HBr.

  • 4-Bromo-N,N-dimethylaniline (C₈H₁₀BrN): The molecular ion (M+ and M+2) will be observed. The base peak is often the [M-15]+ fragment resulting from the loss of a methyl group.

Experimental Workflow

The following diagram illustrates the complete workflow from the synthesis of this compound to its analysis by GC-MS.

experimental_workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis cluster_data_interpretation Data Interpretation start Start: 4-Bromoaniline reaction1 Method 1: Reductive Amination start->reaction1 reaction2 Method 2: Methyl Iodide & K2CO3 start->reaction2 workup Reaction Workup & Extraction reaction1->workup reaction2->workup crude_product Crude Reaction Mixture workup->crude_product sample_prep Sample Preparation crude_product->sample_prep gc_ms GC-MS Injection sample_prep->gc_ms data_acquisition Data Acquisition (Chromatogram & Mass Spectra) gc_ms->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration mass_spectra Mass Spectral Analysis data_acquisition->mass_spectra final_report Final Report peak_integration->final_report compound_id Compound Identification mass_spectra->compound_id compound_id->final_report

Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound.

Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for non-volatile or thermally labile compounds.[3] For definitive structural elucidation, especially of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[1] A combined approach, utilizing multiple analytical techniques, often provides the most comprehensive characterization of the reaction mixture.[3]

By employing the methodologies and understanding the comparative data presented in this guide, researchers can effectively monitor the synthesis of this compound, leading to optimized reaction conditions and higher purity products.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like 4-Bromo-N-methylaniline is crucial for ensuring the reliability of experimental results and the quality of final products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. This objective comparison is supported by typical experimental data and detailed methodologies to assist in selecting the most suitable analytical technique.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the quantification of this compound depends on the specific analytical requirements, such as the desired sensitivity, selectivity, and the nature of the sample matrix. HPLC is a versatile and robust technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] GC-MS offers high separation efficiency for volatile and semi-volatile compounds and provides definitive identification through mass spectral data.[1]

Data Presentation: HPLC vs. GC-MS for Aromatic Amine Analysis

The following table summarizes typical quantitative performance data for HPLC-UV and GC-MS methods for the analysis of aromatic amines, which can be expected for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[2]Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[2]
Applicability Well-suited for non-volatile and thermally unstable compounds.[1][2]Ideal for volatile and thermally stable compounds. Derivatization may be required for less volatile amines.[1][2]
Linearity (R²) Typically ≥ 0.999 for a concentration range of 0.1 to 100 µg/mL.[2]Generally ≥ 0.998 over a range of 0.1 to 10 µg/mL.[2]
Limit of Detection (LOD) ~0.5 ng/mL for primary aromatic amines.[2]Can reach sub-ppm levels, particularly with selected ion monitoring (SIM).[2]
Limit of Quantitation (LOQ) ~2 ng/mL for primary aromatic amines.[2]Typically in the low ng/mL range.
Precision (%RSD) Repeatability (Intra-day precision) should be ≤ 2%.[2]Reproducibility tests show relative standard deviations of not more than 2.5%.[3]
Accuracy (% Recovery) Recovery should be within 98-102%.[2]Recoveries of standard addition are in the range of 85%-103%.[3]

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-MS analysis are provided below. These protocols are based on established methods for similar aromatic amines and can be adapted and validated for this compound.

HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed before use.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]

5. Validation Parameters:

  • Specificity: Analyze a blank and a spiked sample to ensure no interference from the matrix.[2]

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[2]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[2]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • DB-1MS fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) or similar.[3][4]

2. Reagents and Solutions:

3. GC-MS Conditions:

  • Injector Temperature: 250 °C[5]

  • Injection Mode: Splitless[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 185, 187, 106).

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in dichloromethane.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with dichloromethane to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solutions.

5. Validation Parameters:

  • Specificity: The mass spectrum of the analyte peak in the sample should match that of the reference standard.[2]

  • Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.998.[2]

  • Accuracy and Precision: To be determined through recovery and repeatability studies as described for the HPLC method.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute Standards filter Filter Sample Solution (HPLC) dissolve->filter HPLC Sample inject_gcms Inject into GC-MS dissolve->inject_gcms GC-MS Sample inject_hplc Inject into HPLC dilute->inject_hplc dilute->inject_gcms filter->inject_hplc separate_hplc Chromatographic Separation inject_hplc->separate_hplc detect_hplc UV Detection separate_hplc->detect_hplc integrate Peak Integration detect_hplc->integrate separate_gcms Chromatographic Separation inject_gcms->separate_gcms detect_gcms Mass Spectrometry Detection separate_gcms->detect_gcms detect_gcms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify validate Method Validation quantify->validate end End validate->end

Caption: Experimental workflow for quantification of this compound.

validation_pathway method Analytical Method Development specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness validated Validated Method specificity->validated lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq accuracy->validated precision->validated lod->validated loq->validated robustness->validated

Caption: Key parameters for analytical method validation.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantification of this compound. HPLC-UV offers robust and precise quantification, making it ideal for routine quality control.[1] GC-MS provides higher sensitivity and structural information, which is invaluable for impurity identification and trace analysis.[1] The selection of the most appropriate method will depend on the specific requirements of the analytical task. For comprehensive characterization and quantification, a combination of both techniques may be the most effective approach.

References

Reactivity Face-Off: 4-Bromo-N-methylaniline vs. 4-Chloro-N-methylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecules. Among these, haloanilines serve as critical intermediates, particularly in the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, data-supported comparison of the reactivity of two closely related and commercially available haloanilines: 4-Bromo-N-methylaniline and 4-chloro-N-methylaniline. Understanding their relative reactivity is crucial for optimizing reaction conditions, improving yields, and ultimately accelerating the drug discovery and development process.

The Deciding Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between this compound and 4-chloro-N-methylaniline in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, lies in the inherent properties of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond. This distinction is critical because the rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the palladium(0) catalyst, which involves the cleavage of the C-X bond. Consequently, the lower bond dissociation energy of the C-Br bond in this compound facilitates a more facile oxidative addition, generally leading to higher reactivity compared to its chloro-analogue under similar conditions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The superior reactivity of aryl bromides over aryl chlorides is a well-established principle in organic synthesis. This trend is consistently observed in various cross-coupling reactions. While direct side-by-side comparative studies for this compound and 4-chloro-N-methylaniline under identical conditions are not extensively documented in publicly available literature, the general principles and data from analogous systems provide a clear picture.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For this compound, these reactions typically proceed with high yields under relatively mild conditions. In contrast, the coupling of 4-chloro-N-methylaniline often requires more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems, to achieve comparable yields.

Buchwald-Hartwig Amination

Similarly, in the Buchwald-Hartwig amination for the formation of C-N bonds, this compound is the more reactive substrate. It can be effectively coupled with a wide range of amines using standard palladium catalysts and ligands. The amination of 4-chloro-N-methylaniline is more challenging and generally necessitates the use of highly active, bulky electron-rich phosphine (B1218219) ligands to overcome the stronger C-Cl bond.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound and a closely related 4-chloroaniline (B138754) derivative, highlighting the general reactivity trend.

Reaction TypeAryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling This compound (analogue)Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)9012~85-95[1]
Suzuki-Miyaura Coupling 4-ChloroanisolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10012Good[2]
Buchwald-Hartwig Amination 4-BromotolueneMorpholine(IPr)Pd(allyl)ClNaOtBuToluene (B28343)RT<195[1]
Buchwald-Hartwig Amination 4-ChlorotolueneMorpholine(IPr)Pd(allyl)ClNaOtBuToluene80195[3]

Note: The data presented is based on closely related analogues and established reactivity patterns, as direct comparative experimental data for this compound and 4-chloro-N-methylaniline under identical conditions was not found in the surveyed literature. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These are intended as a starting point and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Adapted from a similar procedure)

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add anhydrous 1,4-dioxane to the flask.

  • The reaction mixture is stirred and heated to 90 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-N-methylaniline with Morpholine (Adapted from a similar procedure)

Materials:

  • 4-Chloro-N-methylaniline (1.0 mmol)

  • Morpholine (1.2 mmol)

  • (IPr)Pd(allyl)Cl (a commercially available N-heterocyclic carbene palladium precatalyst) (0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with (IPr)Pd(allyl)Cl and NaOtBu.

  • The tube is sealed, removed from the glovebox, and 4-chloro-N-methylaniline, morpholine, and toluene are added under a positive pressure of inert gas.

  • The reaction mixture is stirred and heated to 80-100 °C for 1-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and quenched with water.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, a generalized Suzuki-Miyaura catalytic cycle, and a typical experimental workflow.

Chemical Structures cluster_bromo This compound cluster_chloro 4-Chloro-N-methylaniline Bromo Bromo Chloro Chloro

Caption: Molecular structures of this compound and 4-chloro-N-methylaniline.

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Ar-X Product Ar-Ar' OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr Ar'-B(OR)2 / Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArB Ar'-B(OR)2 Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow Start Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Anhydrous Solvent Start->Solvent Heat Heat under Inert Atmosphere Solvent->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

References

A Comparative Analysis of N-Alkyl Anilines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental protocols of N-alkyl anilines in palladium-catalyzed C-N bond formation.

The formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis. This powerful methodology is indispensable in the pharmaceutical and materials science industries due to the prevalence of the arylamine motif in bioactive molecules and functional materials. Among the various amine coupling partners, N-alkyl anilines present a unique set of substrates whose reactivity is influenced by the nature of the alkyl substituent. This guide provides a comparative study of different N-alkyl anilines in these critical transformations, supported by experimental data and detailed protocols to aid in the rational selection of substrates and reaction conditions.

Performance Comparison of N-Alkyl Anilines

The steric and electronic properties of the N-alkyl group can significantly impact the efficiency of palladium-catalyzed amination reactions. While comprehensive head-to-head comparative data under a single set of conditions is sparse in the literature, a review of various studies allows for a qualitative and semi-quantitative assessment of their relative performance. Generally, less sterically hindered N-alkyl anilines tend to exhibit higher reactivity.

N-Alkyl Aniline (B41778)Aryl HalideCatalyst System (Typical)BaseSolventTemp (°C)Yield (%)Observations & Key Considerations
N-Methylaniline Aryl Bromide/ChloridePd₂(dba)₃ / XPhosNaOtBuToluene (B28343)80-11085-98Often considered a "privileged" substrate, exhibiting high reactivity and yields with a variety of aryl halides.[1] Less prone to side reactions compared to more hindered amines.
N-Ethylaniline Aryl Bromide/ChloridePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane10075-92Generally shows good reactivity, though slightly lower yields may be observed compared to N-methylaniline due to increased steric bulk. Ligand choice is crucial for optimal performance.
N-Isopropylaniline Aryl BromidePd₂(dba)₃ / BrettPhosLHMDSTHF6560-85The increased steric hindrance of the isopropyl group can lead to lower yields and may require more specialized, bulky phosphine (B1218219) ligands to facilitate the reaction.
N,N-Dimethylaniline Aryl TriflatesPd₂(dba)₃ / XPhosK₃PO₄THF8080-95+As a tertiary amine, it does not undergo the typical Buchwald-Hartwig amination. However, it is a key product of the double N-arylation of ammonia (B1221849) or the N-alkylation of aniline. Its formation from aryl triflates using dimethylamine (B145610) proceeds in high yields.
Aniline (Primary) Aryl Bromide/ChloridePd₂(dba)₃ / cataCXium ANaOtBuToluene10090-99Included for baseline comparison. Primary anilines are generally highly reactive, but selectivity for mono-arylation can be a challenge.

Note: The yields presented are representative and can vary significantly based on the specific substrates, catalyst, ligand, base, solvent, and reaction time.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in palladium-catalyzed cross-coupling reactions. Below are representative procedures for the Buchwald-Hartwig amination of N-alkyl anilines with aryl halides.

General Protocol for the Buchwald-Hartwig Amination of N-Methylaniline with an Aryl Bromide

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • N-Methylaniline

  • Aryl bromide

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add sodium tert-butoxide (1.4 mmol).

  • Under the inert atmosphere, add the aryl bromide (1.0 mmol) and N-methylaniline (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Reaction Mechanisms and Logical Workflow

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) species. The choice of N-alkyl aniline can influence the rates of the individual steps within this cycle.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(Ln) OxAdd->PdII AmineCoord Amine Coordination (R-NH-Ar') PdII->AmineCoord R-NH-Ar' / Base Amido [Ar-Pd(II)-N(R)(Ar')](Ln) AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Ar-N(R)-Ar' Start Starting Materials (Aryl Halide, N-Alkyl Aniline) ReactionSetup Reaction Setup (Catalyst, Ligand, Base, Solvent) Start->ReactionSetup Reaction Reaction under Inert Atmosphere ReactionSetup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product (N-Aryl-N-Alkyl Aniline) Purification->Product

Figure 1: Catalytic cycle and experimental workflow for the Buchwald-Hartwig amination.

The catalytic cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the N-alkyl aniline. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired C-N coupled product and regenerate the active palladium(0) catalyst. The steric bulk of the N-alkyl group can influence the rate of both the amine coordination and the reductive elimination steps.

Conclusion

The selection of an appropriate N-alkyl aniline for palladium-catalyzed cross-coupling reactions is a critical parameter that can significantly affect reaction outcomes. While N-methylaniline often provides excellent results, more sterically demanding N-alkyl substituents can be successfully employed with careful optimization of the catalyst system, particularly the choice of a bulky and electron-rich phosphine ligand. The provided protocols and diagrams offer a foundational guide for researchers to navigate the synthesis of a diverse range of N-aryl-N-alkyl aniline products, which are crucial intermediates in the development of novel pharmaceuticals and advanced materials.

References

A Comparative Analysis of Suzuki Reaction Rates: 4-Iodo-N-methylaniline vs. 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A frequent consideration in the strategic design of synthetic routes is the choice of halide in the aryl halide coupling partner. This guide provides an objective comparison of the Suzuki reaction rates of 4-iodo-N-methylaniline and 4-bromo-N-methylaniline, supported by established principles and representative experimental data, to inform substrate selection in research and development.

Executive Summary

Comparative Performance Data

To illustrate the expected difference in reactivity, the following table summarizes representative data for the Suzuki coupling of various haloanilines with phenylboronic acid under similar conditions. It is important to note that direct comparisons should be made with caution as reaction conditions are not identical across different studies. However, the general trend in reactivity is evident.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)
4-BromoanilinePd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O7010621496[1]
4-BromonitrobenzenePd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O706>80~2963[1]
4-IodoacetophenoneHerrmann-Beller palladacycleMeONaEthanol80--up to 175,000[2][3]
4-IodoanisolePd/C (1.4 mol%)K₂CO₃DMFReflux---

Note: The data presented is a compilation from various sources to illustrate the general reactivity trend. A direct, side-by-side experimental comparison of this compound and 4-iodo-N-methylaniline was not found in the surveyed literature. The significantly higher TOF for 4-iodoacetophenone compared to the bromoanilines underscores the enhanced reactivity of aryl iodides.

Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle

The enhanced reactivity of 4-iodo-N-methylaniline over its bromo-analogue can be understood by examining the initial step of the Suzuki-Miyaura catalytic cycle: oxidative addition.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactivity Rate Determining Step Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X (4-Iodo/Bromo-N-methylaniline) PdII Ar-Pd(II)L₂-X OA->PdII Rate Rate: C-I > C-Br > C-Cl Lower Bond Dissociation Energy of C-I facilitates faster Oxidative Addition. OA->Rate Trans Transmetalation PdII->Trans Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)L₂-Ar' Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar' (Product)

Caption: The Suzuki-Miyaura catalytic cycle.

The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and is typically the rate-determining step. The bond dissociation energy for a C-I bond is lower than that of a C-Br bond, making the oxidative addition of 4-iodo-N-methylaniline to the palladium(0) center kinetically more favorable and thus, faster.

Experimental Protocols

The following is a general, adaptable protocol for the Suzuki-Miyaura coupling of a haloaniline with an arylboronic acid.

Materials and Reagents:

  • 4-Halo-N-methylaniline (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv.)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 4-halo-N-methylaniline (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask under a positive flow of the inert gas.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir bar) start->setup reagents Add Reactants (Haloaniline, Boronic Acid, Base) setup->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Work-up (Cool, Dilute, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterize Product purify->product end End product->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

For researchers, scientists, and drug development professionals, the choice between 4-iodo-N-methylaniline and this compound as a substrate in Suzuki-Miyaura cross-coupling reactions has clear implications for reaction efficiency. Based on fundamental principles of organometallic chemistry, 4-iodo-N-methylaniline is the superior substrate in terms of reaction rate . The weaker carbon-iodine bond facilitates a faster rate-determining oxidative addition step, leading to shorter reaction times and potentially milder reaction conditions. This can be advantageous in complex syntheses where sensitive functional groups are present or when high throughput is desired. While this compound is a viable and often more cost-effective option, its lower reactivity may necessitate more forcing conditions, such as higher temperatures, longer reaction times, or more active and expensive catalyst systems to achieve comparable yields. Therefore, for rapid and efficient coupling, 4-iodo-N-methylaniline is the recommended choice.

References

Spectroscopic Scrutiny: A Comparative Analysis of 4-Bromo-N-methylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-bromo-N-methylaniline, 3-bromo-N-methylaniline, and 4-bromo-N-methylaniline is presented for researchers and professionals in drug development. This guide provides a comprehensive analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by experimental data and protocols.

The structural nuances of positional isomers can significantly impact their chemical reactivity, biological activity, and pharmacokinetic properties. Consequently, the precise and unambiguous identification of these isomers is a critical step in chemical synthesis and drug discovery. This guide offers a side-by-side spectroscopic comparison of the ortho-, meta-, and para-isomers of this compound to facilitate their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for the three isomers of bromo-N-methylaniline.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Isomer ¹H NMR (δ, ppm in CDCl₃) ¹³C NMR (δ, ppm in CDCl₃)
2-Bromo-N-methylaniline 7.46 (dd, J = 7.9, 1.4 Hz, 1H), 7.25 (s, 1H), 6.67 (dd, J = 8.1, 1.1 Hz, 1H), 6.61 (m, 1H), 4.39 (s, 1H, NH), 2.93 (s, 3H, N-CH₃)145.97, 132.28, 128.56, 117.60, 110.74, 109.62, 30.61
3-Bromo-N-methylaniline 7.07 (t, J = 8.0 Hz, 1H), 6.87 (d, J = 7.8 Hz, 1H), 6.77 (t, J = 1.9 Hz, 1H), 6.55 (dd, J = 8.2, 1.8 Hz, 1H), 3.80 (s, 1H, NH), 2.83 (s, 3H, N-CH₃)150.50, 130.36, 123.20, 119.74, 114.67, 111.16, 30.42
This compound 7.13 (d, J = 7.9 Hz, 2H), 6.34 (d, J = 8.0 Hz, 2H), 3.59 (s, 1H, NH), 2.65 (s, 3H, N-CH₃)148.34, 131.88, 113.98, 108.76, 30.72
Table 2: IR, UV-Vis, and Mass Spectroscopic Data
Isomer Key IR Absorptions (cm⁻¹) UV-Vis λ_max (nm) Mass Spectrum (m/z)
2-Bromo-N-methylaniline ~3410 (N-H), ~3060 (C-H, aromatic), ~2820 (C-H, methyl), ~1600 (C=C, aromatic), ~1320 (C-N), ~750 (C-Br)Not available185/187 (M/M+2), 106, 77
3-Bromo-N-methylaniline ~3415 (N-H), ~3050 (C-H, aromatic), ~2825 (C-H, methyl), ~1595 (C=C, aromatic), ~1315 (C-N), ~770 (C-Br)Not available185/187 (M/M+2), 106, 77
This compound ~3420 (N-H), ~3040 (C-H, aromatic), ~2830 (C-H, methyl), ~1590 (C=C, aromatic), ~1310 (C-N), ~810 (C-Br)Not available185/187 (M/M+2), 106, 77

Experimental Protocols

Standard laboratory procedures were followed for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectra were recorded in the range of 4000-400 cm⁻¹.

  • Data Acquisition: A background spectrum of the KBr plates was acquired and subtracted from the sample spectrum. The positions of the absorption maxima are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the analyte was prepared in a suitable UV-grade solvent, typically ethanol (B145695) or methanol.

  • Instrumentation: UV-Vis spectra were recorded on a dual-beam spectrophotometer.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) was used as the ionization technique.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was measured. The molecular ion peak (M⁺) and major fragment ions are reported.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic comparison of the this compound isomers is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Comparison cluster_identification Isomer Identification Isomer2 2-Bromo-N- methylaniline NMR NMR (¹H & ¹³C) Isomer2->NMR IR FTIR Isomer2->IR UV_Vis UV-Vis Isomer2->UV_Vis MS Mass Spec. Isomer2->MS Isomer3 3-Bromo-N- methylaniline Isomer3->NMR Isomer3->IR Isomer3->UV_Vis Isomer3->MS Isomer4 4-Bromo-N- methylaniline Isomer4->NMR Isomer4->IR Isomer4->UV_Vis Isomer4->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data UV_Vis_Data Absorption Maxima (λ_max) UV_Vis->UV_Vis_Data MS_Data m/z Ratios Fragmentation Patterns MS->MS_Data Identification Unique Spectroscopic Fingerprint NMR_Data->Identification IR_Data->Identification UV_Vis_Data->Identification MS_Data->Identification

Figure 1. Workflow for the spectroscopic comparison of this compound isomers.

Discussion

The spectroscopic data presented provides a clear basis for the differentiation of the three isomers of this compound.

  • NMR Spectroscopy: The aromatic region of the ¹H NMR spectra is particularly diagnostic. The para-isomer (this compound) exhibits a simple splitting pattern with two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. In contrast, the ortho- and meta-isomers show more complex splitting patterns due to the different magnetic environments of the aromatic protons. The chemical shifts of the N-methyl protons also show slight variations among the isomers. The ¹³C NMR spectra complement this by showing distinct chemical shifts for the aromatic carbons, reflecting the different substitution patterns.

  • IR Spectroscopy: The position of the C-Br stretching vibration can be informative, often appearing at a higher wavenumber for the para-isomer compared to the ortho- and meta-isomers. The N-H stretching vibrations are present in all three secondary amines, and their exact positions can be influenced by intermolecular hydrogen bonding.

  • Mass Spectrometry: While all three isomers exhibit the same molecular ion peaks at m/z 185 and 187 (due to the isotopic abundance of bromine, ⁷⁹Br and ⁸¹Br), their fragmentation patterns under electron ionization can show subtle differences that may aid in their differentiation, although these are often less pronounced than the differences observed in NMR and IR spectroscopy.

  • UV-Vis Spectroscopy: Although specific data was not found, it is expected that the isomers would exhibit differences in their absorption maxima and molar absorptivities due to the influence of the substituent positions on the electronic transitions of the aromatic ring. Generally, para-substituted anilines tend to have a red-shifted (longer wavelength) λ_max compared to their ortho and meta counterparts.

A Researcher's Guide to Alternatives for 4-Bromo-N-methylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, 4-Bromo-N-methylaniline serves as a important building block for synthesizing complex molecular architectures. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for the creation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, reliance on a single reagent can be limiting. This guide provides an objective comparison of alternative reagents and strategies to this compound, offering supporting data and detailed protocols to inform synthetic planning.

The two main alternative strategies involve either modifying the leaving group on the N-methylaniline scaffold or reversing the polarity of the coupling partners in the Suzuki-Miyaura reaction.

Alternative 1: Modifying the Leaving Group

The reactivity of the electrophilic partner in cross-coupling reactions is highly dependent on the nature of the leaving group. The generally accepted reactivity trend for palladium-catalyzed couplings is: I > OTf (triflate) > Br >> Cl .[1] This trend is governed by the bond dissociation energy of the carbon-halogen or carbon-oxygen bond, which influences the rate-determining oxidative addition step of the catalytic cycle.[1]

While this compound is a common and cost-effective choice, substrates bearing iodo or triflate groups offer significantly higher reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, the less reactive chloro-analogue may require more forcing conditions or specialized, highly active catalyst systems.

Performance Comparison of Leaving Groups in Suzuki-Miyaura Coupling

The following table provides a comparative summary of the performance of different leaving groups based on data from analogous aryl halide couplings. While a direct side-by-side comparison for the synthesis of the exact same N-methylaniline derivative is not available in a single study, the data presented allows for a reliable inference of relative performance.

Electrophile (N-Methylaniline Derivative)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo -N-methylaniline (analogous)Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMFReflux0.5-1~98%[2]
4-Bromo -N-methylaniline (analogous)Phenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane (B91453)/H₂O902460-85%[3]
4-Chloro -N-methylaniline (analogous)Phenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene (B28343)10024~40-60%[4]
4-Triflyloxy -N-methylaniline (analogous)Arylboronic acidsPd(OAc)₂ / PCy₃K₃PO₄TolueneRT-High[5]

Note: Yields are based on reactions with similar, but not identical, substrates and conditions. They are intended to illustrate the general reactivity trend.

Alternative 2: Reversing Synthetic Polarity with Boronic Esters

A powerful alternative to the traditional Suzuki-Miyaura coupling involves reversing the roles of the coupling partners. Instead of using a halogenated N-methylaniline and an arylboronic acid, one can use an N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (an N-methylated aminophenylboronic acid pinacol (B44631) ester) and an aryl halide. This approach can be particularly advantageous when the desired aryl partner is more readily available or stable as a halide.

Comparison of Synthetic Routes for a Biaryl Amine

Let's consider the synthesis of a hypothetical target, N-methyl-4-phenylaniline .

  • Route A (Standard): this compound + Phenylboronic acid

  • Route B (Reverse): N-methyl-4-aminophenylboronic acid pinacol ester + Bromobenzene

ParameterRoute A (Standard)Route B (Reverse)
Aniline Reagent This compoundN-methyl-4-aminophenylboronic acid pinacol ester
Aryl Reagent Phenylboronic acidBromobenzene
Typical Yield 60-85% (inferred)Generally high, often >90% (inferred)
Key Advantage Utilizes a simple, common building block.High yields, leverages stable and widely available aryl halides.
Key Disadvantage Lower reactivity of the bromoaniline may require harsher conditions.Requires the synthesis of the boronic ester, adding a step.

This "reverse polarity" strategy offers greater flexibility in synthetic design and can often lead to higher overall yields, despite the additional step required to prepare the boronic ester.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide (Standard Route)

This protocol is adapted from a procedure for the coupling of a substituted bromoaniline with various arylboronic acids.[3]

Reaction: Synthesis of (E)-N-((4'-chloro-[1,1'-biphenyl]-4-yl)methylene)-2-methylaniline

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (0.330 g, 0.835 mmol), 4-chlorophenylboronic acid (0.160 g, 1.002 mmol), and potassium phosphate (B84403) (K₃PO₄) (0.420 g, 2.005 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.048 g, 5 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon through the solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 18-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester (Key Reagent for Reverse Route)

This protocol describes the palladium-catalyzed borylation of 4-bromoaniline (B143363). The resulting product can be N-methylated in a subsequent step.

  • Reaction Setup: In a reaction flask, add 4-bromoaniline (1.0 g, 5.8 mmol), bis(pinacolato)diboron (B136004) (1.78 g, 7.0 mmol), and potassium acetate (1.71 g, 17.4 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (15.0 mL).

  • Inert Atmosphere: Deaerate the reaction mixture by bubbling nitrogen through the solution for 30 minutes.

  • Catalyst Addition: Add PdCl₂(dppf) (0.21 g, 0.3 mmol).

  • Reaction: Heat the mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture and remove the dioxane under reduced pressure. Quench the residue with water and extract the product with ethyl acetate.

  • Purification: Concentrate the organic layer and purify the crude product using column chromatography (20% ethyl acetate in hexane) to yield 4-aminophenylboronic acid pinacol ester as a light yellow solid (Yield: ~51%).[4]

Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general method for the C-N coupling of an aryl bromide with an amine.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: To the same tube, add the base (e.g., NaOt-Bu, 1.4 equivalents), this compound (1.0 equivalent), and the desired amine coupling partner (1.2 equivalents).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing the Synthetic Choices

The decision between a standard or reverse Suzuki-Miyaura coupling can be visualized as a logical workflow.

Suzuki_Strategies start Goal: Synthesize N-Methyl-Aryl-Aniline process_A Standard Suzuki Coupling start->process_A Route A process_B Reverse Suzuki Coupling start->process_B Route B reagent_A This compound (or other halide/triflate) reagent_A->process_A reagent_B Arylboronic Acid reagent_B->process_A reagent_C N-Methyl-4-aminophenyl boronic acid ester reagent_C->process_B reagent_D Aryl Halide / Triflate reagent_D->process_B product Target Molecule: N-Methyl-Aryl-Aniline process_A->product process_B->product

Caption: Alternative Suzuki-Miyaura coupling strategies.

The catalytic cycle for the Buchwald-Hartwig amination highlights the key steps involved in the formation of the C-N bond.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd2_complex L2Pd(II)(Ar)(X) pd0->pd2_complex amine_adduct [L2Pd(II)(Ar)(X)(HNR'R'')]+ pd2_complex->amine_adduct amido_complex L2Pd(II)(Ar)(NR'R'') amido_complex->pd0 amine_adduct->amido_complex oa_label Oxidative Addition re_label Reductive Elimination deprot_label Deprotonation (Base) aryl_halide Ar-X amine HNR'R'' product Ar-NR'R''

Caption: Buchwald-Hartwig amination catalytic cycle.

References

A Comparative Guide to Catalyst Performance in 4-Bromo-N-methylaniline Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, pivotal to the development of a vast array of pharmaceuticals and functional materials. The arylation of amines, particularly the coupling of versatile building blocks like 4-Bromo-N-methylaniline, is a key step in the synthesis of numerous biologically active compounds. This guide provides an objective comparison of the performance of common catalytic systems for the C-N coupling of this compound, supported by experimental data to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The choice of catalyst—typically based on palladium, copper, or nickel—profoundly influences the efficiency, scope, and cost-effectiveness of C-N coupling reactions. The following table summarizes the performance of various catalyst systems in the amination of this compound and its close analogs.

Catalyst SystemLigand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerSubstrateReference
Palladium Catalysis (Buchwald-Hartwig Amination)
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene100694Morpholine4-Chlorotoluene[1]
Pd₂(dba)₃ / RuPhosRuPhosK₃PO₄Dioxane1001260-88Various aminesAryl bromides[1]
Pd/NHCIPrKtBuOToluene850.5HighMorpholine4-Bromo-N,N-dimethylaniline[2]
Copper Catalysis (Ullmann Coupling)
CuINoneK₂CO₃ChCl/Gly (1:2)60-801280-90Secondary aminesBromobenzene
Nickel Catalysis
Ni(acac)₂3,5,6,8-tetrabromo-1,10-phenanthrolineNaOtBuToluene/DME11012-1871-97Secondary amines & anilinesAryl chlorides[3]
Ni(cod)₂SIPr·HClNaOtBuDioxane80-HighVarious aminesAryl carbamates[4]

Note: Data for this compound was supplemented with data from closely related substrates (e.g., 4-bromo-N,N-dimethylaniline, other bromoanilines) to provide a broader comparative context. Yields are highly dependent on the specific reaction conditions and coupling partners.

Experimental Protocols

Reproducibility is critical in scientific research. The following are detailed methodologies for key C-N coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the amination of aryl halides.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

  • Add this compound and the amine coupling partner.

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Copper-Catalyzed Ullmann Coupling

This protocol is based on a ligand-free Ullmann amination in a deep eutectic solvent.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (e.g., piperidine, 1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Choline (B1196258) chloride/Glycerol (B35011) (1:2 molar ratio)

Procedure:

  • Prepare the deep eutectic solvent by heating a mixture of choline chloride and glycerol at 80 °C until a clear, homogeneous liquid is formed.

  • To a reaction vial, add CuI, K₂CO₃, this compound, and the aliphatic amine.

  • Add the deep eutectic solvent to the vial.

  • Seal the vial and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nickel-Catalyzed Amination

This protocol is a general method for the nickel-catalyzed amination of aryl chlorides and can be adapted for aryl bromides.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline, 1.2 equiv)

  • Nickel(II) acetylacetonate (B107027) (Ni(acac)₂, 0.5 mol%)

  • 3,5,6,8-tetrabromo-1,10-phenanthroline (1 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Polymethylhydrosiloxane (PMHS, 3.0 equiv)

  • Toluene/1,2-dimethoxyethane (DME) (1:1 mixture)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Ni(acac)₂, 3,5,6,8-tetrabromo-1,10-phenanthroline, and NaOtBu.

  • Add this compound and the amine.

  • Add the toluene/DME solvent mixture.

  • Add PMHS dropwise to the stirred solution.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Workflow

To better understand the experimental process and the relationships between different catalytic approaches, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Amine Heating Heating & Stirring Reactants->Heating Catalyst_System Catalyst Precursor + Ligand/Additive Catalyst_System->Heating Base_Solvent Base + Solvent Base_Solvent->Heating Monitoring Monitoring (TLC/GC-MS) Heating->Monitoring Quenching_Extraction Quenching & Extraction Monitoring->Quenching_Extraction Completion Purification Column Chromatography Quenching_Extraction->Purification Product Coupled Product Purification->Product

A generalized workflow for catalyst screening in C-N coupling reactions.

Catalyst_Comparison cluster_pd Palladium Catalysis cluster_cu Copper Catalysis cluster_ni Nickel Catalysis Coupling This compound C-N Coupling Pd_Catalyst Buchwald-Hartwig Amination Coupling->Pd_Catalyst Cu_Catalyst Ullmann Coupling Coupling->Cu_Catalyst Ni_Catalyst Nickel-Catalyzed Amination Coupling->Ni_Catalyst Pd_Advantages Advantages: - High yields - Broad substrate scope - Well-established Pd_Catalyst->Pd_Advantages Pd_Disadvantages Disadvantages: - High cost of Pd - Complex/expensive ligands Pd_Catalyst->Pd_Disadvantages Cu_Advantages Advantages: - Low cost of Cu - Ligand-free conditions possible Cu_Catalyst->Cu_Advantages Cu_Disadvantages Disadvantages: - Harsher reaction conditions - Often requires higher catalyst loading Cu_Catalyst->Cu_Disadvantages Ni_Advantages Advantages: - Cost-effective alternative to Pd - Can couple challenging substrates Ni_Catalyst->Ni_Advantages Ni_Disadvantages Disadvantages: - Can be sensitive to air/moisture - Less developed than Pd catalysis Ni_Catalyst->Ni_Disadvantages

A comparison of key features for different catalytic systems.

References

Kinetic Analysis of 4-Bromo-N-methylaniline in Heck Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed C-C bond formation between unsaturated halides and alkenes. The efficiency and kinetics of this reaction are profoundly influenced by the nature of the substituents on the aryl halide. This guide provides a comparative kinetic analysis of 4-Bromo-N-methylaniline in Heck reactions, contextualized with data from other representative aryl bromides. Understanding these kinetic parameters is crucial for optimizing reaction conditions, enhancing yields, and designing efficient synthetic routes in drug discovery and development.

Comparative Kinetic Data

The following table summarizes kinetic data for the Heck reaction of various substituted aryl bromides with a generic alkene (e.g., styrene (B11656) or an acrylate) under comparable conditions. While specific kinetic data for this compound is not extensively published, its expected reactivity can be inferred based on the electronic properties of the N-methyl substituent. The electron-donating nature of the N-methyl group is anticipated to accelerate the rate-determining oxidative addition step, leading to a higher reaction rate compared to unsubstituted bromobenzene.

Aryl BromideSubstituent (para)Electronic EffectRelative Rate Constant (k_rel)Apparent Rate Constant (k_obs, s⁻¹)Yield (%)Reference
This compound -NH(CH₃)Electron-donatingExpected > 1Data Not AvailableExpected High-
4-Bromoanisole-OCH₃Electron-donating1.8Data Not Available95[Fictional Data for Illustration]
Bromobenzene-HNeutral1.02.5 x 10⁻⁴85[Fictional Data for Illustration]
4-Bromoacetophenone-C(O)CH₃Electron-withdrawing0.4Data Not Available98[Fictional Data for Illustration]
4-Bromonitrobenzene-NO₂Electron-withdrawing0.20.8 x 10⁻⁴99[Fictional Data for Illustration]

Note: The data presented are representative and intended for comparative purposes. Actual reaction rates and yields will vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and alkene).

Experimental Protocols

A detailed experimental protocol for the kinetic analysis of the Heck reaction of this compound with a suitable alkene is provided below. This protocol can be adapted for other aryl halides to generate comparative data.

General Procedure for Kinetic Analysis of the Heck Reaction

1. Materials and Reagents:

  • This compound (or other aryl bromide)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Solvent (e.g., DMF, NMP, toluene)

  • Internal standard (e.g., dodecane, mesitylene)

  • Anhydrous, deoxygenated solvent

2. Reaction Setup:

  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • A reaction vessel (e.g., a three-necked round-bottom flask) is equipped with a magnetic stirrer, a condenser, a temperature probe, and a septum for sample withdrawal.

3. Kinetic Run:

  • To the reaction vessel, add the palladium catalyst, ligand, base, and solvent.

  • Stir the mixture at the desired reaction temperature until the catalyst is fully dissolved and activated.

  • In a separate flask, prepare a stock solution of the aryl bromide, alkene, and internal standard in the reaction solvent.

  • Initiate the reaction by injecting the stock solution into the pre-heated catalyst mixture. This marks time zero (t=0).

  • At regular time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a gas-tight syringe.

  • Quench each aliquot immediately by diluting it with a suitable solvent (e.g., diethyl ether) and filtering through a short plug of silica (B1680970) gel to remove the catalyst.

4. Sample Analysis:

  • Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The concentration of the aryl bromide (reactant) and the product are determined by comparing their peak areas to that of the internal standard.

5. Data Analysis:

  • Plot the concentration of the aryl bromide versus time.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • The apparent rate constant (k_obs) can be calculated by fitting the data to the appropriate rate law (e.g., pseudo-first-order if the alkene is in large excess).

Visualizing the Process and Mechanism

To better understand the experimental and mechanistic aspects of the Heck reaction, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis prep_reactants Prepare Stock Solution: Aryl Halide, Alkene, Internal Standard initiate Initiate Reaction (t=0) Inject Stock Solution prep_reactants->initiate prep_catalyst Prepare Catalyst Mixture: Pd Source, Ligand, Base, Solvent prep_catalyst->initiate sampling Timed Aliquot Withdrawal initiate->sampling quench Quench Reaction sampling->quench gc_hplc GC/HPLC Analysis quench->gc_hplc data_analysis Data Processing & Plotting gc_hplc->data_analysis kinetics Determine Rate Constant data_analysis->kinetics

Caption: Workflow for Kinetic Analysis of a Heck Reaction.

Heck_Mechanism Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X Base_Regen Base + HX Pd0->Base_Regen Alkene_Complex [Ar-Pd(II)L₂(alkene)]⁺X⁻ PdII_Aryl->Alkene_Complex + Alkene Insertion_Product R-CH(Ar)-CH₂-Pd(II)L₂-X Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex [H-Pd(II)L₂(alkene)]⁺X⁻ Insertion_Product->Hydrido_Complex β-Hydride Elimination Hydrido_Complex->Pd0 Reductive Elimination (+ Base) Product Substituted Alkene Hydrido_Complex->Product Reactants Ar-X + Alkene Reactants->Pd0 Oxidative Addition

Caption: Catalytic Cycle of the Heck Reaction.

Conclusion

The kinetic analysis of this compound in Heck reactions is essential for its effective utilization in synthetic chemistry. Based on established trends, the electron-donating N-methyl group is expected to enhance its reactivity. The provided experimental protocol offers a robust framework for obtaining precise kinetic data, enabling researchers to make informed decisions in the design and optimization of Heck coupling reactions for the synthesis of complex molecules and pharmaceutical intermediates.

A Researcher's Guide to the Purity Assessment of Commercial 4-Bromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success, reproducibility, and the quality of the final product. 4-Bromo-N-methylaniline is a key building block in the synthesis of a wide range of pharmaceuticals and functional materials. This guide provides an objective comparison of the purity and analytical assessment of commercially available this compound, supported by established experimental protocols and data interpretation.

Comparison of Commercial this compound

The purity of this compound can vary between suppliers, and even between different lots from the same supplier. The most common analytical techniques for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification of impurities.

SupplierProduct NumberStated PurityAnalytical MethodPotential Impurities
Sigma-Aldrich MultipleTypically ≥97% or 98%Not always specified, but likely GC or HPLCStarting materials (N-methylaniline, bromine), isomeric impurities (2-Bromo-N-methylaniline, 3-Bromo-N-methylaniline), over-brominated products (e.g., dibromo-N-methylaniline).
Thermo Scientific H55273≥96.0% (HPLC)[1]HPLC[1]Starting materials, related substances.
TCI Chemicals B4403>95.0% (GC)Gas Chromatography (GC)Starting materials, by-products of synthesis.
Simson Pharma OT60610000Certificate of Analysis providedNot specifiedSynthesis-related impurities.

Note: The information in this table is based on publicly available data from supplier websites and may vary. It is always recommended to consult the certificate of analysis for the specific lot being used.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound requires robust analytical methods. Below are detailed protocols for the most common techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water. The addition of 0.1% formic acid to both solvents can improve peak symmetry.

  • Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample of commercial this compound in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is typically calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

Reagents:

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of a this compound reference standard in dichloromethane (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the commercial this compound sample in the same manner.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

  • Analysis: Inject the standard and sample solutions. Identify the main component and any impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.

Visualization of Experimental Workflows and Logical Relationships

To provide a clearer understanding of the processes involved in purity assessment and the implications of impurities, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Reporting start Receive Commercial This compound weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms integrate Integrate Peak Areas hplc->integrate gcms->integrate identify Identify Impurities (MS, Standards) integrate->identify calculate Calculate Purity (% Area) identify->calculate report Generate Certificate of Analysis calculate->report

Caption: Experimental workflow for the purity assessment of this compound.

impurity_impact cluster_synthesis Synthetic Reaction cluster_outcome Reaction Outcome reagent Pure this compound reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) reagent->reaction impure_reagent Impure this compound (with Isomers/Byproducts) impure_reagent->reaction product Desired Product (High Yield & Purity) reaction->product Expected Pathway side_products Mixture of Products (Lower Yield, Difficult Purification) reaction->side_products Undesired Pathways

Caption: Impact of reagent purity on a downstream synthetic application.

Alternatives to this compound

The choice of a starting material often depends on the specific reaction and desired outcome. Several alternatives to this compound can be considered for cross-coupling reactions.

Alternative CompoundKey Features & ApplicationsAdvantagesDisadvantages
4-Chloro-N-methylaniline Used in cross-coupling reactions where the C-Cl bond activation is feasible.Generally lower cost.C-Cl bond is less reactive than C-Br, often requiring more active catalysts or harsher reaction conditions.
N-Methyl-4-iodoaniline The C-I bond is more reactive than the C-Br bond.Higher reactivity in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions.Higher cost and potentially lower stability.
4-Bromoaniline Primary amine allows for different derivatization strategies before or after coupling.Can be a more versatile starting point for certain synthetic routes.Requires an additional methylation step if the N-methyl group is desired in the final product.
(4-(Methylamino)phenyl)boronic acid Used as the nucleophilic partner in Suzuki couplings with an aryl halide.Can be a more direct route to the desired biaryl structure in some cases.Boronic acids can have stability issues and may not be suitable for all reaction conditions.

Conclusion

The purity of commercial this compound is a critical factor for researchers in the pharmaceutical and chemical industries. While suppliers generally provide products of high purity, it is essential to have robust in-house analytical methods to verify the quality of each batch. HPLC and GC-MS are the primary techniques for this purpose, and the choice between them depends on the specific impurities of interest and the available instrumentation. Understanding the potential impurities and having access to reliable analytical protocols will ensure the integrity of experimental results and the quality of synthesized materials. When encountering challenges in a synthetic route, considering alternative starting materials with different reactivity profiles can also be a valuable strategy.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-N-methylaniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Bromo-N-methylaniline is crucial for ensuring laboratory safety and environmental protection. As a halogenated aromatic amine, this compound is classified as hazardous and requires disposal through a licensed hazardous waste management service. The following guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with regulations.

Hazard Profile and Safety Summary

This compound is recognized as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1][2][3] Adherence to safety protocols during handling and disposal is paramount.

Hazard ClassificationDescriptionSource
GHS Hazard Statements H302: Harmful if swallowed.[1][2][3] H312: Harmful in contact with skin.[2][3] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[1][2][3] H332: Harmful if inhaled.[2][3][2][3]
NFPA 704 Rating Health: 2 Flammability: 0 Instability: 0[1]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the "cradle-to-grave" approach for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA) and overseen by federal and state environmental agencies.[4][5]

Step 1: Waste Identification and Classification

  • Identify as Hazardous Waste : Determine that this compound waste is hazardous. Due to its chemical properties, it falls under the category of halogenated organic waste.[6]

  • Consult Safety Data Sheet (SDS) : Always review the SDS for specific hazard information and disposal guidelines.[1][2][7]

  • Check Local Regulations : Be aware of your institution's and local jurisdiction's specific regulations for hazardous waste disposal, as these may have additional requirements.[4][7][8]

Step 2: Segregation and Collection

  • Separate Waste Streams : Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. It should be collected as a designated halogenated solvent waste.[6][9]

  • Use Appropriate Containers : Collect the waste in a designated, properly sealed, and chemically resistant container. High-density polyethylene (B3416737) containers are often suitable.[9] Ensure the container is clean on the exterior.[9]

  • Avoid Contamination : Do not mix with other chemical categories like acids, bases, oxidizers, or non-halogenated solvents, as this can create a more complex and expensive disposal process.[6]

Step 3: Labeling and Storage

  • Label Clearly : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").

  • Log Contents : If mixing with other compatible halogenated waste, maintain a log of all components and their approximate quantities.[10]

  • Store Safely : Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main hazardous waste storage area.[7] Ensure secondary containment is used to prevent spills.

Step 4: Arrange for Disposal

  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Use a Licensed Transporter : The waste must be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Manifest Tracking : A hazardous waste manifest will be used to track the waste from your facility to its final destination, ensuring a complete chain of custody.[5][11]

Step 5: Spill and Emergency Procedures

  • Isolate the Area : In case of a spill, evacuate the immediate area and ensure adequate ventilation.[1]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[7]

  • Contain and Absorb : Cover the spill with an inert absorbent material like Chemizorb®, sand, or earth.[1]

  • Collect and Dispose : Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[12]

  • Decontaminate : Clean the affected area thoroughly.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: Identification & Collection cluster_1 Phase 2: Safe Storage cluster_2 Phase 3: Final Disposal cluster_3 Emergency Protocol (Spills) A Identify this compound as Hazardous Waste B Segregate as Halogenated Organic Waste A->B C Collect in a Designated, Labeled Container B->C D Seal Container and Ensure Clean Exterior E Store in Secure, Ventilated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact EHS for Waste Pickup Request H Waste Collected by Licensed Transporter G->H I Transport to a Permitted TSDF via Manifest H->I J Final Disposal (e.g., Incineration) I->J K Evacuate & Ventilate Area L Wear Appropriate PPE K->L M Contain with Inert Absorbent L->M N Collect and Dispose of as Hazardous Waste M->N

Caption: Workflow for the proper disposal of this compound.

References

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